2-Bromo-5-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-01-6 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-chloropyridine (CAS: 40473-01-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloropyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers multiple reactive sites for functionalization, making it a valuable precursor for complex molecular architectures.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 40473-01-6 | [2][3][4] |
| Molecular Formula | C₅H₃BrClN | [2][3] |
| Molecular Weight | 192.44 g/mol | [3][5] |
| Appearance | Tan crystalline powder or white to pale yellow solid/liquid | [1][2] |
| Melting Point | 63-71 °C | [1] |
| Boiling Point | 212 °C | [3] |
| Purity | ≥ 97% (GC) | [1] |
| Synonyms | 5-Chloro-2-bromopyridine | [1] |
| InChI | 1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | [2] |
| SMILES | c1cc(Br)ncc1Cl | [2] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-chloropyridine (B124133).[6][7]
Experimental Protocol: Diazotization and Bromination
This protocol details the synthesis of this compound from 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
-
Ice
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-chloropyridine (0.2 mol) in 48% hydrobromic acid (100 ml, 1.2 mol).[6]
-
Cool the solution to below 10 °C using an ice bath.
-
Slowly add bromine (26 ml, 0.52 mol) to the cooled solution while maintaining the temperature.[6]
-
Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).[6]
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.[6]
-
Prepare a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml) and cool it.
-
Slowly add the cold sodium hydroxide solution to the reaction mixture, making sure the temperature does not exceed 20-25 °C.[6]
-
Extract the product with ethyl acetate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[6]
-
Filter the solution and remove the solvent by concentration under reduced pressure to yield this compound as a white solid.[6]
Expected Yield: 91-93%[6]
Characterization (¹H NMR, 400 MHz, CDCl₃):
-
δ 7.44 (1H, d, J = 8.4 Hz)
-
δ 7.54 (1H, dd, J = 8.4, 2.6 Hz)
-
δ 8.35 (1H, d, J = 2.6 Hz)[6]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties, conferred by the halogen substituents, allow for selective and diverse chemical modifications through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This versatility enables medicinal chemists to generate libraries of compounds for screening and to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Precursor for Biologically Active Compounds
This pyridine derivative has been instrumental in the development of compounds investigated for various therapeutic areas, including:
-
Anti-inflammatory and Anti-cancer Agents: this compound serves as a key starting material in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[1]
-
Tyrosine Kinase Inhibitors: It is a known inhibitor of tyrosine kinase, binding to the active site of the enzyme and blocking its activity.[2]
-
GPCR Modulators: It has been utilized in the synthesis of small molecule agonists for G protein-coupled receptors (GPCRs), such as the APJ receptor, which is a target for treating cardiovascular diseases like hypertension and heart failure.[7]
Case Study: Synthesis of BMS-986224 Intermediate
A notable application of this compound is in the synthesis of a key pyridine side chain for BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb.[7] The synthesis involves a palladium-catalyzed cross-coupling reaction between this compound and the lithium enolate of tert-butyl acetate.[7]
The following diagram illustrates the logical workflow for the synthesis of this key intermediate.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and may be toxic if swallowed, inhaled, or in contact with skin.[5]
Hazard Statements (GHS):
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements (GHS):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[8] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS 40473-01-6) is a highly valuable and versatile building block in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the efficient synthesis of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its significant applications, underscoring its importance for researchers and scientists in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 3. This compound | 40473-01-6 | FB64674 [biosynth.com]
- 4. 40473-01-6 CAS | this compound | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
- 5. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloropyridine is a halogenated heterocyclic compound widely utilized as a key building block in organic synthesis. Its pyridine (B92270) core, substituted with two different halogens at strategic positions, offers differential reactivity that is highly valued in the construction of complex molecular architectures. The bromine atom at the 2-position is particularly susceptible to displacement and participation in various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 5-position provides an additional site for functionalization or can influence the electronic properties of the molecule. This dual reactivity makes this compound an indispensable intermediate in the synthesis of agrochemicals and, most notably, active pharmaceutical ingredients (APIs).[1][2][3][4] It is a foundational component for a range of therapeutic agents, including tyrosine kinase inhibitors.[1][5] This guide provides an in-depth overview of its structure, properties, synthesis, and reactivity.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. It typically appears as a beige or light brown to yellow crystalline solid.[6][7]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 40473-01-6 | [6][8][9] |
| Molecular Formula | C₅H₃BrClN | [5][6][8][10] |
| Molecular Weight | 192.44 g/mol | [5][6][10] |
| Melting Point | 65 - 69 °C | [6][7] |
| Boiling Point | 212 °C (at 760 mmHg) | [5][7] |
| Appearance | Beige to Light Brown Crystalline Powder | [6][7] |
| Solubility | Slightly soluble in water | [2][4][11] |
| Density | 1.736 g/cm³ | [7] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.42 Hz, 1H) | [12] |
| ¹³C NMR (CDCl₃) | δ 148.6, 139.2, 138.1, 131.5, 128.7 | [12] |
Below is a diagram illustrating the core structural and chemical information of this compound.
Synthesis and Experimental Protocols
This compound is commonly synthesized from 2-amino-5-chloropyridine (B124133) via a Sandmeyer-type diazotization reaction.[3][7][12] This process involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion.
Experimental Protocol: Synthesis from 2-Amino-5-chloropyridine
This protocol is adapted from established literature procedures.[7][12]
-
Reaction Setup: In a reaction vessel suitable for low-temperature reactions, a solution of 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) is prepared in 48% aqueous hydrobromic acid (HBr) (e.g., 100 ml, 1.2 mol). The mixture is cooled to a temperature below 10°C, typically between 0 and -10°C, using an ice-salt bath.
-
Bromination: To this cooled solution, bromine (e.g., 26 ml, 0.52 mol) is added slowly while maintaining the low temperature.[3][12]
-
Diazotization: A pre-prepared aqueous solution of sodium nitrite (B80452) (NaNO₂) (e.g., 32.4 g, 0.47 mol in 50 ml of water) is added dropwise to the reaction mixture. The temperature must be carefully controlled during the addition to remain below 10°C.[3][12]
-
Reaction Completion: After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes at the same temperature.[12]
-
Work-up and Neutralization: The reaction is quenched by the slow addition of a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 74.6 g in 100 ml of water) to neutralize the excess acid. The temperature should be kept below 20-25°C during neutralization.[3][12]
-
Extraction and Isolation: The resulting precipitate is collected by filtration. The aqueous layer can be further extracted with a suitable organic solvent like ethyl acetate. The collected solid and the organic extracts are combined.[12]
-
Purification: The organic phase is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a solvent such as hexane (B92381) or pentane (B18724) to yield this compound as a solid.[7][12]
The following diagram outlines the workflow for this synthetic procedure.
Reactivity and Applications in Drug Development
The utility of this compound in drug synthesis stems from its capacity to undergo regioselective functionalization. The C2-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of aryl, alkynyl, and amino moieties, respectively, which are common structural motifs in modern pharmaceuticals.
For instance, it serves as a starting material for the synthesis of complex pharmaceutical intermediates like pyridineacetic acid derivatives used in the development of novel drugs.[3] Its application has been noted in the synthetic strategies for clinical candidates such as BMS-986224, an APJ receptor agonist, and PF-06273340.[3]
Logical Relationship in Synthetic Applications
The differential reactivity of the halogen atoms is key to its role as a versatile building block. This relationship allows for a stepwise synthetic strategy, which is crucial for building molecular complexity in a controlled manner.
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[6] It is classified as an irritant to the eyes, respiratory system, and skin, and is harmful if swallowed or by inhalation.[6][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[6] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[5][6] Keep the container tightly closed.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined property profile and established synthetic routes. Its strategic placement of two different halogen atoms on a pyridine ring provides a versatile platform for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of its reactivity, handling, and synthetic protocols is essential for leveraging its full potential in the creation of novel therapeutics.
References
- 1. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 2. This compound | 40473-01-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 40473-01-6 | FB64674 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS 40473-01-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. scbt.com [scbt.com]
- 9. 40473-01-6 CAS | this compound | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
- 10. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 2-Bromo-5-chloropyridine for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Bromo-5-chloropyridine, a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic data, and a comprehensive synthesis protocol. Furthermore, it explores the compound's critical role as a versatile building block in the development of novel therapeutic agents, including its application in the synthesis of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of technical data and experimental methodologies.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Weight | 192.44 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃BrClN | [1] |
| CAS Number | 40473-01-6 | [1] |
| Melting Point | 63-71 °C | [4] |
| Boiling Point | 212.00 °C | [1] |
| Appearance | Tan crystalline powder | [4] |
| Solubility | Slightly soluble in water | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes its characteristic nuclear magnetic resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H | CDCl₃ | 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.42 Hz, 1H) | [5][6] |
| ¹³C | CDCl₃ | 148.6, 139.2, 138.1, 131.5, 128.7 | [6] |
Experimental Protocols
Synthesis of this compound from 2-Amino-5-chloropyridine
This protocol describes a common method for the synthesis of this compound via a Sandmeyer-type reaction, starting from 2-Amino-5-chloropyridine.[6]
Materials:
-
2-Amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hexane (B92381) (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 2-Amino-5-chloropyridine (0.2 mol) in a 48% HBr solution (1.2 mol).
-
Cool the solution to below 10°C.
-
Slowly add Bromine (0.52 mol) to the solution while maintaining the temperature.
-
Prepare a solution of sodium nitrite (0.47 mol) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Carefully neutralize the reaction mixture by adding a solution of NaOH (1.86 mol) in water, keeping the temperature below 20-25°C.
-
The resulting precipitate is filtered, washed with a saturated NaHSO₃ solution, followed by several washes with ice water.
-
The crude product is air-dried.
-
Further purification can be achieved by recrystallization from hexane to yield this compound as a beige powder.
Workflow for Synthesis
The synthesis process can be visualized as a straightforward workflow, from starting materials to the final purified product.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[4][7] Its utility stems from the differential reactivity of the bromo and chloro substituents, allowing for selective functionalization through various cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[7] This compound serves as a key building block in the development of anti-inflammatory and anti-cancer agents.[4]
Role as a Tyrosine Kinase Inhibitor Precursor
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism.[8] Aberrant activation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9] this compound has been identified as a precursor in the synthesis of compounds that act as tyrosine kinase inhibitors.[1]
The general mechanism of tyrosine kinase inhibitors involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The pyridine scaffold is a well-established pharmacophore for kinase inhibition, often forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[10]
Example: Synthesis of a Pan-Trk Inhibitor Intermediate
This compound is a starting material in the synthesis of PF-06273340, a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor for pain management.[11] The synthesis involves reacting this compound with diethyl malonate.[11]
Tyrosine Kinase Signaling Pathway
The diagram below illustrates a simplified, generic receptor tyrosine kinase signaling pathway that is often targeted by inhibitors derived from precursors like this compound. The inhibition of this pathway can halt cell proliferation and survival, which is a key strategy in cancer therapy.
Safety and Handling
This compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[1] It should be stored in a dry, dark place at room temperature.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with a molecular weight of 192.44 g/mol , is a pivotal chemical intermediate for the pharmaceutical and agrochemical industries.[4][5] Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed synthesis and application examples provided in this guide underscore its importance in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development. Researchers and drug development professionals can leverage the information presented herein to facilitate their research and development endeavors.
References
- 1. This compound | 40473-01-6 | FB64674 [biosynth.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 40473-01-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 40473-01-6|this compound|BLD Pharm [bldpharm.com]
synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine (B124133), a crucial transformation for creating versatile intermediates in the pharmaceutical and agrochemical industries. The primary method described is a Sandmeyer-type reaction, which involves the diazotization of the primary aromatic amine followed by the introduction of a bromine atom. This process is known for its high efficiency and yields.
Reaction Principle
The synthesis proceeds in two main stages:
-
Diazotization: 2-amino-5-chloropyridine is treated with a nitrosating agent, typically sodium nitrite (B80452), in a strong acidic medium like hydrobromic acid at low temperatures. This converts the amino group into a diazonium salt.
-
Bromination: The resulting diazonium salt is then reacted with a bromide source, often from the hydrobromic acid used in the diazotization step, to replace the diazonium group with a bromine atom, yielding this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chloropyridine | [1][2] |
| Key Reagents | Sodium nitrite, Hydrobromic acid (47-48%), Bromine | [1][2] |
| Solvent | Water | [1][2] |
| Reaction Temperature | 0 - 10 °C | [1][2] |
| Reaction Time | 1.5 hours | [1] |
| Product | This compound | [1][2] |
| Yield | 91 - 93% | [1][2] |
| Appearance | White to beige solid | [1][2] |
| Melting Point | 67-69 °C | [2] |
Detailed Experimental Protocols
Two detailed experimental protocols are provided below, offering slight variations in reagent quantities and workup procedures.
Protocol 1
This protocol is a general and high-yielding method for the synthesis.[3]
Materials:
-
2-amino-5-chloropyridine (5 g)
-
Hydrobromic acid (47% aqueous solution, 62 ml)
-
Sodium nitrite (15 g)
-
Water (20 ml for sodium nitrite solution, 80 ml for workup)
-
Sodium hydroxide (B78521) (32 g)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine (5 g) in hydrobromic acid (50 ml, 47% aqueous solution) at 0 °C.
-
Slowly add an additional 12 ml of hydrobromic acid (47% aqueous solution) to the mixture at 0 °C.[3]
-
Prepare a solution of sodium nitrite (15 g) in water (20 ml).
-
Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.[3]
-
After 1 hour, add a solution of sodium hydroxide (32 g) in water (80 ml) and ethyl acetate for extraction.
-
Separate the organic and aqueous phases.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain this compound.
-
The expected yield is approximately 6.8 g (91%) of a white solid.[3]
Protocol 2
This protocol utilizes bromine in addition to hydrobromic acid and provides a detailed workup procedure.[2]
Materials:
-
2-amino-5-chloropyridine (25.6 g, 0.2 mol)
-
Hydrobromic acid (48% solution, 100 ml, 1.2 mol)
-
Bromine (26 ml, 0.52 mol)
-
Sodium nitrite (32.4 g, 0.47 mol)
-
Water (50 ml for sodium nitrite solution, 100 ml for NaOH solution, and for washing)
-
Sodium hydroxide (74.6 g, 1.86 mol)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Hexane (B92381) (for recrystallization)
Procedure:
-
To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% HBr solution (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C.[2]
-
Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).
-
Add the sodium nitrite solution to the reaction mixture over 1 hour, keeping the temperature below 10°C.[2]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Treat the reaction mixture with a solution of NaOH (74.6 g, 1.86 mol) in water (100 ml) at a rate that the temperature does not exceed 20-25°C.[2]
-
Filter the obtained precipitate.
-
Wash the precipitate with a saturated solution of NaHSO₃ (~5 ml) and then several times with ice water (3 x 30 ml).[2]
-
Air-dry the precipitate to yield 35.6 g (93%) of a beige powder.[2]
-
Recrystallize from hexane if further purification is needed.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow.
References
Harnessing Core Scaffolds: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
Introduction: The intricate, multi-step synthesis of modern pharmaceuticals relies on the strategic construction of molecular frameworks. Central to this endeavor is the design and efficient production of key intermediates—stable, isolatable compounds that represent significant milestones in a synthetic route. These intermediates often contain the core structural motifs or stereochemical complexities that are essential for the final drug's biological activity. This guide provides an in-depth technical exploration of pivotal intermediates in the synthesis of market-leading drugs, offering detailed experimental protocols, quantitative data, and workflow visualizations for research scientists and drug development professionals.
Case Study 1: The Chiral Synthon for Atorvastatin (B1662188) (Lipitor®)
Atorvastatin, a leading therapy for hypercholesterolemia, functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its efficacy is critically dependent on the stereochemistry of its dihydroxyheptanoic acid side chain. The industrial synthesis secures this stereochemistry early by using a versatile chiral intermediate: tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[4][5] This intermediate provides the correct stereochemical foundation for the side chain, which is later coupled with the pyrrole (B145914) core of the molecule.[2][6]
Synthesis of the Atorvastatin Side-Chain Intermediate
The synthesis of this key intermediate can be achieved through various routes, including asymmetric hydrogenation.[5][7] A common industrial approach involves the biocatalytic reduction of a prochiral ketone to establish the first stereocenter, followed by a series of transformations to build the rest of the side chain.[8][9] The final amine functionality is typically introduced by reducing a nitrile or nitro group.[10] The primary amino group of this intermediate is then used to construct the central pyrrole ring via a Paal-Knorr condensation with a 1,4-dicarbonyl compound.[6][11][12]
Logical Workflow: Paal-Knorr Synthesis of Atorvastatin Core
Caption: Logical flow of the convergent Paal-Knorr synthesis of the atorvastatin core.
Experimental Protocol: Paal-Knorr Condensation
This protocol describes the pivotal Paal-Knorr reaction to form the protected Atorvastatin core.
Materials:
-
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine Intermediate)
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone Precursor)
-
Pivalic Acid (Acid Catalyst)
-
Tetrahydrofuran (THF) / Methyl tert-butyl ether (MTBE) (Solvent System)
-
50% Sodium Hydroxide (B78521) Solution
Procedure:
-
A solution of the chiral amine intermediate (e.g., 1.0 eq) is prepared in a mixture of THF and MTBE in a reactor under a nitrogen atmosphere.[11]
-
The diketone precursor (e.g., 1.09 eq) is added to the solution.[11]
-
The mixture is heated to approximately 50°C.
-
Pivalic acid (e.g., 0.7 eq) is added as the catalyst, followed by the addition of 50% sodium hydroxide solution.[11]
-
The resulting suspension is heated to reflux, with concomitant removal of water, until the reaction is complete as monitored by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up through a series of aqueous washes and solvent extractions to isolate the crude product.
-
The final protected Atorvastatin is purified by crystallization.
Quantitative Data: Atorvastatin Synthesis
| Parameter | Value | Reference |
| Overall Yield (Paal-Knorr Route) | Varies (typically 6-10 steps) | [2] |
| Yield of Paal-Knorr Step | Good to High | [11][12] |
| Purity (Final Product) | >99.5% | [10] |
| Key Intermediate (Side-Chain) ee | >99% | [10] |
Biological Pathway: HMG-CoA Reductase Inhibition
Atorvastatin inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid.[1][13] This is the rate-limiting step in the mevalonate (B85504) pathway, the metabolic cascade responsible for cholesterol synthesis.[3][14]
Caption: The mevalonate pathway and the inhibitory action of Atorvastatin.
Case Study 2: Shikimic Acid in the Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral drug used to treat and prevent influenza A and B infections. It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[15][16][17] The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a natural product extracted from Chinese star anise or produced via microbial fermentation.[18][19][20] Shikimic acid serves as a chiral pool starting material, providing the complex stereochemical architecture of the cyclohexene (B86901) ring required for the final drug.
Synthesis of Oseltamivir from Shikimic Acid
The synthesis transforms shikimic acid through a multi-step sequence that often involves the formation of a key epoxide or aziridine (B145994) intermediate.[18] While early industrial routes utilized potentially hazardous azide-based chemistry, significant research has been dedicated to developing azide-free alternatives.[18][21] The overall process involves esterification, ketalization, mesylation, and nucleophilic substitution to install the required amino and pentyl ether side chains.[18]
Experimental Workflow: Oseltamivir Synthesis from Shikimic Acid
Caption: Simplified workflow for the synthesis of Oseltamivir from Shikimic Acid.
Experimental Protocol: Epoxidation of Shikimate Derivative
This protocol outlines the formation of the key epoxide intermediate from a mesylated shikimate derivative.
Materials:
-
Mesylated shikimate derivative (prepared from shikimic acid)
-
Potassium bicarbonate (K2CO3)
-
Aqueous solvent system
Procedure:
-
The mesylate intermediate is dissolved in a suitable aqueous solvent system.
-
Potassium bicarbonate is added to the solution to serve as the base.
-
The reaction mixture is stirred at a controlled temperature. The basic conditions facilitate an intramolecular SN2 reaction, where the hydroxyl group displaces the mesylate, forming the epoxide ring.[18]
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the product is extracted into an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude epoxide intermediate, which may be purified by column chromatography or used directly in the next step.
Quantitative Data: Oseltamivir Synthesis
| Parameter | Value | Reference |
| Starting Material | (-)-Shikimic Acid or Diethyl D-Tartrate | [21] |
| Number of Steps (Shikimic Acid) | ~8-14 | [21][22] |
| Overall Yield (Shikimic Acid) | 17-31% | [18][22] |
| Final Product Purity | >99.7% | [18] |
Biological Pathway: Neuraminidase Inhibition
Oseltamivir carboxylate, the active metabolite of Oseltamivir, mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme.[23] By binding to the active site, it prevents the enzyme from cleaving sialic acid residues on the surface of the host cell, which traps newly formed virions and prevents their release and further infection.[17][24]
Case Study 3: 6-Aminopenicillanic Acid (6-APA), The Core of Beta-Lactams
The beta-lactam antibiotics, including penicillins and cephalosporins, are defined by their four-membered azetidin-2-one (B1220530) ring.[25][26] The cornerstone intermediate for the vast majority of semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA) .[27][28] This molecule comprises the strained bicyclic core of penicillin but lacks the side chain. Its production allows for the attachment of various side chains, dramatically altering the antibiotic spectrum, stability, and resistance profile of the resulting drugs (e.g., ampicillin, amoxicillin).[29]
Synthesis of 6-APA
The industrial production of 6-APA is a prime example of large-scale biocatalysis. It is produced by the enzymatic hydrolysis of Penicillin G, which is first obtained through fermentation.[28][30] The enzyme Penicillin G Acylase (PGA) specifically cleaves the phenylacetyl side chain from Penicillin G, leaving the 6-APA nucleus intact.[31][32] This enzymatic process is favored over chemical methods due to its high specificity, mild reaction conditions, and reduced environmental impact.[30]
Experimental Workflow: Enzymatic Synthesis of 6-APA
Caption: Workflow for the enzymatic production and purification of 6-APA.
Experimental Protocol: Enzymatic Hydrolysis of Penicillin G
This protocol describes the lab-scale enzymatic synthesis of 6-APA.
Materials:
-
Penicillin G Potassium Salt
-
Immobilized Penicillin G Acylase (PGA)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.5-8.0)
-
Sodium Hydroxide solution (e.g., 1 M) for pH control
-
Hydrochloric Acid for purification
Procedure:
-
Prepare a buffered solution of Penicillin G (e.g., 5-10% w/v) in a temperature-controlled reaction vessel.[31]
-
Suspend the immobilized Penicillin G Acylase in the buffered substrate solution. The amount of enzyme depends on its specific activity.[30]
-
Maintain the reaction temperature at an optimal level for the enzyme, typically between 35-45°C.[33]
-
Continuously monitor the pH of the reaction. The hydrolysis of Penicillin G releases phenylacetic acid, causing the pH to drop. Maintain the pH at the optimal level (typically 7.5-8.0) by the controlled addition of sodium hydroxide solution.[30][33]
-
Monitor the reaction progress by measuring the consumption of NaOH, which is proportional to the amount of 6-APA formed, or by using HPLC.[30]
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for reuse.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of 6-APA (around pH 4.3) with acid to induce crystallization.
-
Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.[30]
Quantitative Data: 6-APA Synthesis
| Parameter | Optimal Value/Range | Reference |
| Enzyme Source | E. coli (recombinant) | [31] |
| Optimal pH | 7.5 - 9.0 | [33] |
| Optimal Temperature | 40 - 50°C | [33] |
| Substrate Concentration | 5 - 15% (w/v) | [30] |
| Conversion Yield | >95% | [30] |
| Recovery Yield (Crystallization) | ~85% | [32] |
The strategic synthesis and purification of key intermediates are paramount to the successful and economical production of pharmaceuticals. As demonstrated by the syntheses of Atorvastatin, Oseltamivir, and semi-synthetic penicillins, these core structures are often the focal point of significant process chemistry innovation. Whether derived from biocatalysis, natural product chemistry, or asymmetric synthesis, the efficient generation of high-purity intermediates directly impacts the viability, cost, and environmental footprint of life-saving medicines. A deep understanding of the methodologies and quantitative aspects of their synthesis is therefore essential for professionals in the field of drug development.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 8. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 12. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 15. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pediaa.com [pediaa.com]
- 17. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 19. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Neuraminidase inhibition contributes to influenza A virus neutralization by anti-hemagglutinin stem antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 6-APA - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. scialert.net [scialert.net]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
The Versatility of 2-Bromo-5-chloropyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloropyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its unique structural arrangement, featuring a pyridine (B92270) ring substituted with two distinct halogen atoms, offers a platform for a variety of selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization, making it an invaluable tool for the construction of complex molecular architectures.[3] This technical guide provides an in-depth overview of the role of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visualizations of key reaction workflows and relevant biological signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 40473-01-6 | [1] |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 65-68 °C | [1] |
| Boiling Point | 212 °C | [1] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the diazotization of 2-amino-5-chloropyridine (B124133) followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from 2-Amino-5-chloropyridine
This protocol describes the conversion of 2-amino-5-chloropyridine to this compound.
Materials:
-
2-Amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-chloropyridine (0.2 mol) in 48% HBr (1.2 mol), bromine (0.52 mol) is added while maintaining the temperature below 10 °C.[4]
-
A solution of sodium nitrite (0.47 mol) in water is then added dropwise over 1 hour, keeping the temperature below 10 °C.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[4]
-
A solution of NaOH (1.86 mol) in water is then added at a rate that keeps the temperature below 25 °C.[4]
-
The reaction mixture is then extracted with ethyl acetate.[5]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5]
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity | Reference(s) |
| 2-Amino-5-chloropyridine | 1.0 | 91-93% | >98% | [4][5] |
Applications in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 2-position.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound readily participates in this reaction with various boronic acids to yield 5-chloro-2-arylpyridines.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [Adapted from 36] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [Adapted from 36] |
| Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 | [Adapted from 36] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, and this compound is an excellent substrate for coupling with a wide range of primary and secondary amines to produce 2-amino-5-chloropyridine derivatives.[7]
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine the palladium precatalyst (e.g., 1.5 mol%), the ligand (e.g., 3 mol%), and the base (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 95 | [Adapted from 22] |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 80 | 88 | [Adapted from 22] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 60 | [5] |
Other Cross-Coupling Reactions
This compound is also a suitable substrate for a range of other important cross-coupling reactions, further highlighting its versatility.
-
Sonogashira Coupling: This reaction allows for the formation of C(sp²)-C(sp) bonds, coupling this compound with terminal alkynes to produce 5-chloro-2-alkynylpyridines. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like DMF.[8][9]
-
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the halopyridine. This compound can be reacted with pyridylzinc reagents, for instance, in the presence of a palladium catalyst like Pd(PPh₃)₄ to form bipyridine structures.[4]
-
Stille Coupling: This coupling involves the reaction with an organostannane reagent. While less common due to the toxicity of tin compounds, it is a viable method for C-C bond formation. General protocols for halopyridines suggest the use of a palladium catalyst such as Pd(PPh₃)₄ in a non-polar aprotic solvent like toluene.[10][11]
-
Heck Reaction: The Heck reaction couples the halopyridine with an alkene. General procedures for aryl bromides involve a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a solvent like DMF at elevated temperatures.[12][13]
-
Nickel-Catalyzed Homocoupling: In the presence of a nickel catalyst and a reducing agent (e.g., zinc), this compound can undergo homocoupling to selectively form 5,5'-dichloro-2,2'-bipyridine.[14]
Applications in Drug Discovery and Development
The substituted pyridine core is a common motif in many biologically active molecules and approved drugs.[15] this compound serves as a crucial starting material for the synthesis of various pharmaceutical candidates.
Synthesis of GPCR Modulators: BMS-986224
This compound is a key intermediate in the synthesis of BMS-986224, a small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[15] The apelin/APJ system is a potential therapeutic target for cardiovascular diseases such as hypertension and heart failure.[15]
Synthesis of Kinase Inhibitors: PF-06273340
This compound is also utilized in the synthesis of PF-06273340, a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[15] Trk receptors are a family of receptor tyrosine kinases that play a crucial role in the nervous system.[4]
General Tyrosine Kinase Inhibitors
The 2-substituted-5-chloropyridine scaffold is a common feature in a variety of tyrosine kinase inhibitors.[6] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[1]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differentiated halogen substituents provide a handle for a multitude of selective cross-coupling reactions, enabling the efficient construction of a wide array of complex molecules. Its demonstrated utility in the synthesis of promising drug candidates targeting GPCRs and kinases underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this important heterocyclic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-Bromo-5-chloropyridine Reactivity: An In-depth Technical Guide
Introduction: 2-Bromo-5-chloropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyridine (B92270) core is a common motif in pharmaceuticals, and the presence of two distinct halogen atoms—bromine at the 2-position and chlorine at the 5-position—provides a versatile platform for selective functionalization.[1][2] This guide offers a detailed investigation into the core reactivity of this compound, focusing on its participation in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this building block in organic synthesis.
Core Reactivity Principles
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the inherent differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[3]
In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X (halogen) bond to the palladium(0) catalyst.[4] The bond dissociation energies follow the trend C-I > C-Br > C-Cl, meaning the C-Br bond is weaker and generally more reactive than the C-Cl bond.[4] This differential reactivity allows for selective coupling at the 2-position (C-Br) under milder conditions, while harsher conditions are often required to activate the C-Cl bond at the 5-position.[5]
Caption: Overview of key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[4] this compound is an excellent substrate for these reactions, primarily leveraging the higher reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For 2-halopyridines, this reaction is widely used to introduce aryl or vinyl substituents. The general reactivity trend favors the C-Br bond, allowing for selective coupling at the 2-position of this compound.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 / 12-24 | 70-95[7] |
| Phenylboronic Acid | (NHC)Pd(cinn)Cl | NaHCO₃ | Water | Ambient | 39-99[8] |
| Various Arylboronic Acids | Pd(OAc)₂ | - | Aqueous Phase | Mild | High[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol adapted for the coupling of an arylboronic acid with this compound.[10]
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand, if required.[10]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[10]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[7][10]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is highly effective for synthesizing substituted alkynes and conjugated enynes from this compound.[13]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 / 6-12 | 60-88[7] |
| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96[14] |
| (4-ethylphenyl)ethyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | High[13] |
Experimental Protocol: Sonogashira Coupling
The following is a generalized protocol for the Sonogashira coupling of this compound.[13][14]
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., a mixture of THF and Et₃N).[13] Then, add the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[5][13]
-
Workup: After completion, quench the reaction with water and extract with an organic solvent. The organic layer is dried, filtered, and concentrated.
-
Purification: Purify the crude product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[15] This reaction allows for the synthesis of a wide range of substituted aminopyridines from this compound, which are important scaffolds in drug discovery.[16][17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / - | 55-98[16] |
| Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8-16 | 75-98[7] |
| Various Amines | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | 50-99[18] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the amination of this compound.[7]
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[7]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[7]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom.[3] For this compound, the 2-position is highly activated. Strong nucleophiles can displace the bromide, which is a good leaving group. The reactivity order in SNAr reactions on pyridinium (B92312) systems can be complex, but generally, positions activated by the ring nitrogen are most susceptible.[3][19] For instance, the reaction of this compound with a nucleophile like an alkoxide or an amine can lead to substitution at the 2-position.
Caption: A typical experimental workflow for palladium-catalyzed reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the C-Br bond at the 2-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This preferential reactivity allows for the selective introduction of carbon and nitrogen substituents, paving the way for the synthesis of complex molecular architectures. A thorough understanding of its reactivity profile, reaction conditions, and catalytic systems is crucial for its effective application in the development of novel pharmaceuticals and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. scirp.org [scirp.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatility of 2-Bromo-5-chloropyridine: A Cornerstone in Modern Medicinal Chemistry
For Immediate Release
[City, State] – 2-Bromo-5-chloropyridine, a halogenated pyridine (B92270) derivative, has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a new generation of therapeutic agents. Its unique structural features and reactivity profile allow for its incorporation into a wide array of complex molecules, including potent and selective inhibitors and receptor agonists. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the synthesis of the clinical candidates BMS-986224 and PF-06273340, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
Introduction to a Privileged Scaffold
Pyridine and its derivatives are ubiquitous in pharmaceuticals, with a significant percentage of FDA-approved small molecule drugs containing this nitrogen-containing heterocycle.[1] this compound offers medicinal chemists a strategic advantage due to the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the chlorine atom at the 5-position provides an additional site for modification under different reaction conditions. This inherent reactivity allows for the controlled and sequential introduction of various molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Case Study 1: BMS-986224, a Potent APJ Receptor Agonist for Heart Failure
BMS-986224 is a potent, selective, and orally active agonist of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular regulation.[1][2] Its development as a potential treatment for heart failure highlights the utility of this compound in constructing the key pyridine-containing side chain of the molecule.[1]
Biological Activity of BMS-986224
The efficacy of BMS-986224 is demonstrated by its strong binding affinity and functional activity at the APJ receptor.
| Compound | Target | Assay | Value |
| BMS-986224 | Human APJ Receptor | Kd | 0.3 nM[3][4][5] |
| BMS-986224 | Human APJ Receptor | EC50 (cAMP inhibition) | 0.02 nM[3][4] |
APJ Receptor Signaling Pathway
Activation of the APJ receptor by agonists like BMS-986224 triggers a cascade of intracellular events that are beneficial in the context of heart failure. The signaling pathway involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of other downstream effectors like the ERK pathway.
Synthesis of a Key Intermediate for BMS-986224
A critical step in the synthesis of BMS-986224 involves the creation of a pyridine side chain derived from this compound.
Step 1: Palladium-Catalyzed Cross-Coupling of this compound with tert-Butyl Acetate (B1210297)
This reaction is a crucial C-C bond-forming step.
-
Materials: this compound, tert-butyl acetate, Lithium bis(trimethylsilyl)amide (LiHMDS), Palladium(II) acetate, a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst/ligand system in the solvent.
-
In a separate flask, deprotonate tert-butyl acetate with LiHMDS at a low temperature (e.g., -78 °C) to form the corresponding enolate.
-
Slowly add the enolate solution to the flask containing the this compound solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tert-butyl (5-chloropyridin-2-yl)acetate intermediate.[1]
-
This intermediate can then be further elaborated to form the final oxadiazole-containing side chain of BMS-986224.
Case Study 2: PF-06273340, a Peripherally Restricted Pan-Trk Inhibitor for Pain
PF-06273340 is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[6] The synthesis of a key intermediate for this molecule, pyridineacetic acid, utilizes this compound as the starting material.[1]
Biological Activity of PF-06273340
PF-06273340 demonstrates potent inhibition of all three Trk receptor tyrosine kinases.
| Compound | Target | Assay | Value |
| PF-06273340 | TrkA | IC50 | 6 nM |
| PF-06273340 | TrkB | IC50 | 4 nM |
| PF-06273340 | TrkC | IC50 | 3 nM |
Trk Kinase Signaling Pathway in Pain
The Trk family of receptors and their neurotrophin ligands play a crucial role in the sensitization of nociceptive pathways. Inhibition of Trk signaling is a promising therapeutic strategy for the management of chronic pain.
Synthesis of a Key Intermediate for PF-06273340
The large-scale synthesis of PF-06273340 relies on the preparation of a pyridineacetic acid intermediate from this compound.[1]
Step 1: Reaction of this compound with Diethyl Malonate
-
Materials: this compound, diethyl malonate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
In a reaction vessel, dissolve the base in the solvent.
-
Slowly add diethyl malonate to the basic solution to form the malonate enolate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
The crude product, a mixture due to potential partial decarboxylation, is used directly in the next step.[1]
-
Step 2: Hydrolysis and Decarboxylation
-
Materials: Crude product from Step 1, a strong base (e.g., sodium hydroxide), water, and acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve the crude product in an aqueous solution of the strong base.
-
Heat the mixture to reflux to facilitate both hydrolysis of the esters and decarboxylation.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and carefully acidify to precipitate the desired (5-chloropyridin-2-yl)acetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product. The overall yield for both steps is reported to be 38%.[1]
-
Conclusion
This compound is an invaluable building block in medicinal chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. The examples of BMS-986224 and PF-06273340 demonstrate how the strategic use of this starting material can lead to the development of clinical candidates for challenging diseases. The differential reactivity of its halogen atoms allows for a modular approach to drug design, enabling the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase.
References
- 1. BMS-986224 - Wikipedia [en.wikipedia.org]
- 2. BMS-986224 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the chemoselective Suzuki coupling of 2-bromo-5-chloropyridine. This substrate is a valuable building block in medicinal chemistry and materials science, offering two distinct halogenated sites for functionalization. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective arylation at the 2-position, leaving the chlorine atom available for subsequent transformations.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. This differential reactivity allows for a high degree of chemoselectivity under appropriate reaction conditions, favoring the formation of 2-aryl-5-chloropyridines.
General Reaction Scheme
The chemoselective Suzuki coupling of this compound with an arylboronic acid proceeds as follows:
General Scheme of the Suzuki Coupling of this compound
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the Suzuki coupling of this compound and structurally similar bromopyridines with various arylboronic acids.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines[3]
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines[3]
| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 |
| 2-Bromo-4-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 3-Bromo-5-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Toluene | 78 |
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 is a general method using conventional heating, while Protocol 2 describes a microwave-assisted procedure that can significantly reduce reaction times.
Protocol 1: Conventional Heating Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-aryl-5-chloropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental workflow for the Suzuki coupling of this compound.
References
Practical Applications in Anti-Cancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anti-cancer drug development is rapidly evolving, with a shift towards more targeted and personalized therapies. This document provides detailed application notes and protocols for several key practical applications in this field, including high-throughput screening of novel compounds, characterization of antibody-drug conjugates (ADCs), and evaluation of CAR-T cell therapies. The protocols are intended to provide a framework for researchers to adapt to their specific experimental needs.
I. High-Throughput Screening (HTS) for Anti-Cancer Drug Discovery
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for cytotoxic or cytostatic activity against cancer cells. A common and robust method for primary HTS is the MTT assay, which measures cell viability.
Application Note: Screening of a Novel Kinase Inhibitor
A novel tyrosine kinase inhibitor, designated "Compound X," was screened for its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 72 hours of treatment.
Data Presentation: IC50 Values of Compound X
| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4] |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HCT116 | Colon Carcinoma | 1.8 ± 0.2 |
| U87-MG | Glioblastoma | 7.3 ± 0.9 |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
Caption: High-throughput screening workflow for determining the IC50 of a novel anti-cancer compound.
II. Characterization of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[5] In vitro cytotoxicity assays are crucial for evaluating the efficacy and specificity of ADCs.
Application Note: Cytotoxicity of a HER2-Targeted ADC
A novel ADC targeting the HER2 receptor, "ADC-Y," was evaluated for its cytotoxic activity against HER2-positive and HER2-negative breast cancer cell lines. The IC50 was determined using a standard cytotoxicity assay.
Data Presentation: In Vitro Cytotoxicity of ADC-Y
| Cell Line | HER2 Expression | ADC-Y IC50 (nM) | Control Antibody IC50 (nM) |
| SK-BR-3 | High | 1.5 ± 0.2 | > 1000 |
| BT-474 | High | 2.8 ± 0.4 | > 1000 |
| MDA-MB-231 | Low | > 1000 | > 1000 |
| MCF-7 | Low | > 1000 | > 1000 |
Experimental Protocol: ADC Cytotoxicity Assay
Materials:
-
HER2-positive and HER2-negative cancer cell lines
-
Complete culture medium
-
ADC-Y and unconjugated control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into white, opaque 96-well plates at a density of 5,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of ADC-Y or the control antibody for 72-120 hours.[6][7][8]
-
Cell Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathway: HER2 Signaling in Breast Cancer
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon overexpression, can drive cancer cell proliferation and survival through downstream signaling pathways like the PI3K/Akt and MAPK pathways.[9][10] ADCs targeting HER2 aim to disrupt these pro-tumorigenic signals.
Caption: Simplified HER2 signaling pathway and the inhibitory action of a HER2-targeted ADC.
III. Preclinical Evaluation of CAR-T Cell Therapy
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy that involves genetically modifying a patient's T cells to express CARs that recognize and kill cancer cells.[11] In vitro cytotoxicity assays are essential for assessing the killing efficacy of CAR-T cells before clinical application.
Application Note: CD19-Targeted CAR-T Cell Cytotoxicity
CD19-targeted CAR-T cells were co-cultured with CD19-positive (Nalm-6) and CD19-negative (K562) cancer cell lines at various effector-to-target (E:T) ratios. The specific lysis of target cells was measured after 24 hours.
Data Presentation: CAR-T Cell-Mediated Cytotoxicity
| Target Cell Line | E:T Ratio | Specific Lysis (%)[12] |
| Nalm-6 (CD19+) | 1:1 | 45 ± 5 |
| Nalm-6 (CD19+) | 5:1 | 78 ± 7 |
| Nalm-6 (CD19+) | 10:1 | 92 ± 4 |
| K562 (CD19-) | 1:1 | 5 ± 2 |
| K562 (CD19-) | 5:1 | 8 ± 3 |
| K562 (CD19-) | 10:1 | 10 ± 3 |
Experimental Protocol: CAR-T Cell Cytotoxicity Assay (Luciferase-based)
Materials:
-
CD19-targeted CAR-T cells and non-transduced T cells (control)
-
Target cancer cell lines (CD19-positive and CD19-negative) engineered to express luciferase
-
RPMI-1640 medium with 10% FBS
-
96-well white, clear-bottom plates
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Target Cell Seeding: Seed luciferase-expressing target cells into a 96-well plate at 1 x 10^4 cells/well.
-
Co-culture: Add CAR-T cells or control T cells to the target cells at the desired E:T ratios.
-
Incubation: Co-culture the cells for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Luminescence of experimental well / Luminescence of target cells only well)] x 100
Logical Relationship: CAR-T Cell Mechanism of Action
CAR-T cells recognize and eliminate cancer cells in an antigen-specific manner. This process involves the binding of the CAR to its target antigen on the cancer cell, leading to T-cell activation and subsequent killing of the cancer cell.[13]
Caption: Mechanism of action of CAR-T cell therapy, from antigen recognition to cancer cell apoptosis.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of CAR-T Cells’ Cytotoxicity against Modified Solid Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-5-chloropyridine, a key transformation in the synthesis of functionalized pyridine (B92270) derivatives for pharmaceutical and materials science applications. This document outlines the principles of chemoselective amination, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this reaction.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] When applied to dihalogenated substrates such as this compound, the reaction offers the potential for selective functionalization at one of two reactive sites. The inherent difference in reactivity between the C-Br and C-Cl bonds, based on bond dissociation energies, allows for chemoselective amination. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order I > Br > Cl.[2] This principle suggests that the C-Br bond at the 2-position of this compound is the more reactive site for amination under carefully controlled conditions.
Chemoselectivity
Achieving high chemoselectivity in the amination of this compound is crucial for accessing specific isomers and avoiding product mixtures. The selection of the palladium catalyst, ligand, base, and reaction temperature all play a critical role in directing the reaction to the desired position. For instance, the use of a palladium-Xantphos catalyst system has been shown to predominantly favor amination at the 5-position of a similarly substituted pyridine, yielding the 5-amino-2-chloropyridine (B41692) product with high selectivity.[3] This suggests that careful tuning of the reaction parameters can allow for selective functionalization, leaving the chlorine atom available for subsequent transformations.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination of 2-Bromo-5-halopyridines with various amines. It is important to note that reaction conditions can significantly influence the outcome, and optimization may be required for specific substrate-amine combinations.
| Amine Type | Amine Example | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Primary Alkylamine | Butylamine | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Secondary Alkylamine | Piperidine | Not specified | Not specified | Not specified | Not specified | Not specified | 85 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Secondary Alkylamine | Dimethylamine | Not specified | Not specified | Not specified | Not specified | Not specified | 35 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Secondary Alkylamine | Methylpiperazine | Not specified | Not specified | Not specified | Not specified | Not specified | 25 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Primary Arylamine | Aniline | Not specified | Not specified | Not specified | Not specified | Not specified | 8 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Primary Arylamine | Benzylamine | Not specified | Not specified | Not specified | Not specified | Not specified | 15 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| Heterocyclic Amine | 3-Aminopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | 10 | Yield for 2-Bromo-5-[18F]fluoropyridine.[4] |
| General Amines | Ammonia | Pd-Xantphos | Cs₂CO₃ | Toluene/Dioxane | Not specified | Not specified | 96 | For amination at the 5-position of 5-bromo-2-chloropyridine.[3] |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. Optimization of these conditions may be necessary for specific amines and desired selectivity.
General Procedure for Amination
This protocol is a starting point and may require optimization for different amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-8 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine to the reaction mixture. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminated pyridine.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 2-Bromo-5-chloropyridine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes. The resulting 2-alkynyl-5-chloropyridine scaffolds are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.
The Sonogashira reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups.[1] This palladium-catalyzed cross-coupling reaction, typically facilitated by a copper(I) co-catalyst, offers a direct and efficient route to conjugated enynes and arylalkynes.[2][3]
Chemoselectivity Considerations
A key aspect of reactions involving this compound is the potential for selective reaction at the C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[1][4] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 2-position of the pyridine (B92270) ring under carefully controlled conditions, leaving the C-Cl bond at the 5-position intact for subsequent transformations. This chemoselectivity is a powerful tool in the design of complex molecular architectures.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes, providing a starting point for optimization with this compound.
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound | The substrate of interest. | N/A |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.0 - 1.2 equivalents. | [1] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂ | 1-5 mol%. Pd(II) precursors are often used.[4][5] | [4][5] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1-10 mol%. Essential for the activation of the alkyne.[6] | [1][6] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is crucial and can sometimes serve as the solvent.[4] | [4] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and degassed solvents are recommended.[1][5] | [1][5] |
| Temperature | Room Temperature to 100 °C | Milder conditions are often possible, but some substrates may require heating.[1][5] | [1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidative side reactions and homocoupling of the alkyne.[4] | [4] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a detailed methodology for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (e.g., 5 mL per 1 mmol of the aryl halide) and anhydrous Et₃N (2.0 equiv.). Stir the mixture for a few minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-chloropyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[1][2]
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Synthesis of PF-06273340 Utilizing 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of PF-06273340, a potent and selective pan-Trk inhibitor, starting from the key raw material, 2-Bromo-5-chloropyridine. The described methodology is based on established synthetic routes and is intended to guide researchers in the efficient preparation of this compound for preclinical research and drug development activities.
Introduction
PF-06273340 is a small molecule inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1][2] These receptors are key players in neuronal signaling and have been implicated in various pathological conditions, including pain and cancer.[3][4] By inhibiting the Trk signaling cascade, PF-06273340 has shown potential as a therapeutic agent. This document outlines a comprehensive synthetic workflow, providing detailed experimental procedures, quantitative data, and visual aids to facilitate the successful synthesis of PF-06273340.
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Final Product
| Compound Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | This compound | C₅H₃BrClN | 192.44 | - |
| 2 | Diethyl 2-(5-chloropyridin-2-yl)malonate | C₁₂H₁₄ClNO₄ | 287.70 | Not Reported |
| 3 | 2-(5-chloropyridin-2-yl)acetic acid | C₇H₆ClNO₂ | 171.58 | 38 (over 2 steps) |
| 4 | 2-Amino-5-bromo-7-(2-hydroxy-1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine | C₁₂H₁₅BrN₄O | 327.18 | Not Reported |
| 5 (PF-06273340) | N-(5-((2-amino-7-(2-hydroxy-1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)carbonyl)pyridin-3-yl)-2-(5-chloropyridin-2-yl)acetamide | C₂₄H₂₅ClN₈O₃ | 524.96 | Not Reported |
Experimental Protocols
The synthesis of PF-06273340 from this compound can be achieved in a multi-step sequence involving the formation of a key pyridineacetic acid intermediate followed by coupling with the core pyrrolo[2,3-d]pyrimidine moiety.
Step 1: Synthesis of Diethyl 2-(5-chloropyridin-2-yl)malonate (2)
This procedure involves a nucleophilic aromatic substitution reaction.
-
Materials: this compound (1), Diethyl malonate, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Protocol:
-
To a stirred solution of diethyl malonate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Diethyl 2-(5-chloropyridin-2-yl)malonate (2).
-
Step 2: Synthesis of 2-(5-chloropyridin-2-yl)acetic acid (3)
This step involves the hydrolysis and decarboxylation of the malonic ester intermediate.
-
Materials: Diethyl 2-(5-chloropyridin-2-yl)malonate (2), Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH), Water, Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Protocol:
-
Dissolve Diethyl 2-(5-chloropyridin-2-yl)malonate (2) in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH to the mixture.
-
Heat the reaction mixture to reflux and monitor for the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2-3.
-
Heat the acidified mixture to induce decarboxylation.
-
Cool the solution and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(5-chloropyridin-2-yl)acetic acid (3). The reported overall yield for these first two steps is 38%.
-
Step 3: Synthesis of PF-06273340 (5)
This final step involves an amide bond formation.
-
Materials: 2-(5-chloropyridin-2-yl)acetic acid (3), 2-Amino-5-bromo-7-(2-hydroxy-1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine (4), a suitable coupling agent (e.g., HATU, HBTU), a tertiary amine base (e.g., DIPEA), and an appropriate solvent (e.g., DMF).
-
Protocol:
-
To a solution of 2-(5-chloropyridin-2-yl)acetic acid (3) in an anhydrous solvent, add the coupling agent and the tertiary amine base.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 2-Amino-5-bromo-7-(2-hydroxy-1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine (4) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to obtain PF-06273340 (5).
-
Mandatory Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of 2-Bromo-5-chloropyridine in the Synthesis of the APJ Receptor Agonist BMS-986224
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), which has been investigated as a potential therapeutic agent for heart failure.[1][2] The chemical structure of BMS-986224 features a complex tetra-ortho-substituted biaryl pyridone core and a (5-((5-chloropyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl) moiety.[3][4] This document outlines the pivotal role of 2-bromo-5-chloropyridine as a key starting material in the synthesis of a crucial intermediate for BMS-986224 and provides detailed protocols for its proposed synthetic route. Additionally, the signaling pathway of the APJ receptor is detailed to provide context for the mechanism of action of BMS-986224.
Proposed Synthetic Pathway of BMS-986224 from this compound
While a complete, step-by-step synthesis of BMS-986224 from this compound is not fully detailed in a single public domain source, a plausible synthetic route can be constructed based on established synthetic methodologies and reported syntheses of analogous compounds. The key strategy involves the preparation of a (5-chloropyridin-2-yl)acetic acid derivative from this compound, which then serves as a precursor for the 1,3,4-oxadiazole (B1194373) ring. This intermediate is subsequently coupled with the pre-synthesized pyridone core to yield BMS-986224.
A proposed workflow for this synthesis is depicted below:
Quantitative Data Summary
The following table summarizes the reported and estimated quantitative data for the key synthetic steps. Please note that some of these values are based on analogous reactions and may require optimization for this specific synthesis.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | This compound, Diethyl malonate | NaH, THF | Reflux | 12 | ~38 (for 2 steps) | [5] |
| 2 | Diethyl (5-chloropyridin-2-yl)malonate | 1. NaOH, H₂O/EtOH2. HCl | Reflux | 4 | ~38 (for 2 steps) | [5] |
| 3 | (5-chloropyridin-2-yl)acetic acid | 1. SOCl₂2. Hydrazinecarbothioamide | 0 to RT | 16 | ~95 | [6] |
| 4 | 2-((5-chloropyridin-2-yl)acetyl)hydrazine-1-carbothioamide | H₂SO₄ | 100 | 4 | ~76 | [6] |
| 5 | 5-((5-chloropyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol, Chloroacetyl chloride | K₂CO₃, Acetone | RT | 4 | ~80 | [7] |
| 6 | Intermediate from Step 5, Pyridone Core | Coupling agents (e.g., Pd catalyst, base) | Varies | Varies | Varies | [3] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of the key intermediate derived from this compound.
Protocol 1: Synthesis of (5-chloropyridin-2-yl)acetic acid
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Malonic Ester Synthesis: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude diethyl (5-chloropyridin-2-yl)malonate.
-
Hydrolysis and Decarboxylation: Dissolve the crude malonate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford (5-chloropyridin-2-yl)acetic acid.[5]
Protocol 2: Synthesis of 5-((5-chloropyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
(5-chloropyridin-2-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazinecarbothioamide
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of (5-chloropyridin-2-yl)acetic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Hydrazide Formation: Dissolve the crude acid chloride in DCM and add it dropwise to a suspension of hydrazinecarbothioamide (1.0 eq) and triethylamine (B128534) (1.5 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Oxadiazole Formation: Add the crude hydrazide to concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 5-((5-chloropyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol.[6]
APJ Receptor Signaling Pathway
BMS-986224 exerts its therapeutic effect by acting as an agonist at the APJ receptor. The binding of an agonist, such as apelin or BMS-986224, to the APJ receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for various physiological processes, including cardiovascular function.[8][9][10]
The primary signaling pathways activated by the APJ receptor include:
-
Gαi-mediated pathway: This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[11][12]
-
Gαq-mediated pathway: This pathway activates Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like smooth muscle contraction and cell growth.[12][13]
-
β-Arrestin pathway: Following receptor activation, β-arrestin is recruited, which can lead to receptor internalization and desensitization, as well as initiating G-protein independent signaling cascades, such as the activation of the ERK1/2 pathway.[8][14]
Conclusion
This compound serves as a critical and versatile starting material for the synthesis of the (5-((5-chloropyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl) fragment, a key component of the APJ receptor agonist BMS-986224. The proposed synthetic protocols, based on established chemical transformations, provide a framework for the laboratory-scale preparation of this important intermediate. Understanding the intricate APJ receptor signaling pathway is essential for elucidating the mechanism of action of BMS-986224 and for the development of future therapeutics targeting this system for the treatment of cardiovascular diseases. Further process development and optimization of the coupling of the oxadiazole intermediate with the pyridone core are necessary for a complete and efficient synthesis of BMS-986224.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986224 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apelin binding to human APJ receptor leads to biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Selective Functionalization of 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of 2-bromo-5-chloropyridine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms allows for regioselective reactions, enabling the synthesis of complex substituted pyridine (B92270) derivatives. This document outlines key techniques, including palladium-catalyzed cross-coupling reactions and lithiation/borylation, with a focus on achieving high selectivity for substitution at either the C2 (bromo) or C5 (chloro) position.
Principle of Selectivity
The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This inherent difference allows for preferential reaction at the more reactive C-Br bond under milder conditions. Functionalization of the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures and more active catalyst systems.[2]
Strategic Approach to Selective Functionalization
A logical workflow for the selective functionalization of this compound allows for the stepwise introduction of different substituents.
Caption: General workflow for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. By carefully selecting the reaction conditions, selective coupling at either the C2 or C5 position can be achieved.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | High | [1] |
| 2 | C2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | Good | [1] |
| 3 | C2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 | Good | [3] |
| 4 | C5 | Pd(OAc)₂ (2) | Buchwald Ligand | Cs₂CO₃ (2) | Toluene | 110 | Moderate-Good | [2] |
Note: Yields are generalized from reactions with similar substrates. Specific yields for this compound may vary.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene and water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
-
Add the catalyst premix to the reaction flask, followed by the solvent (toluene/water, typically 4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, selectivity is achieved by leveraging the higher reactivity of the C-Br bond.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | C2 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 75-98 | [3] |
| 2 | C2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | High | [3] |
| 3 | C2 | Pd(OAc)₂ | dppp (B1165662) | NaOtBu | Toluene | 80 | 55-98 | [2] |
| 4 | C5 | Pd₂(dba)₃ | Bulky Biarylphosphine | LHMDS | Toluene | 110-120 | Moderate-Good | [4] |
Note: Yields are generalized from reactions with similar substrates. Specific yields for this compound may vary. dppp = 1,3-Bis(diphenylphosphino)propane.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C2
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The C-Br bond at the C2 position is preferentially coupled under standard Sonogashira conditions.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Position | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | C2 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 60-88 |[3] | | 2 | C2 | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60-70 | Good |[3] | | 3 | C5 | Pd(OAc)₂ | - | Cs₂CO₃ (2) | Acetonitrile | 100 | Moderate |[1] |
Note: Yields are generalized from reactions with similar substrates.
Experimental Protocol: Selective Sonogashira Coupling at C2
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Flush the flask with an inert gas.
-
Add degassed DMF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, perform an aqueous workup and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Lithiation and Borylation
For selective functionalization at the C5 position, a halogen-metal exchange at the more reactive C-Br bond followed by reaction with an electrophile is a common strategy. Alternatively, directed ortho-metalation can be employed.
Data Presentation: Lithiation-Borylation Conditions
| Entry | Position | Reagent (equiv.) | Electrophile | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | C2 | n-BuLi (1.1) | B(OiPr)₃ | THF | -78 | Good |[5] | | 2 | C2 | s-BuLi (1.3) / (-)-sparteine (B7772259) | Boronic Ester | Et₂O | -78 to reflux | Good | |
Note: These are general conditions for lithiation-borylation and would be expected to react at the C2-bromo position.
Experimental Protocol: Selective Lithiation-Borylation at C2
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Triisopropyl borate (B1201080) (1.2 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise, maintaining the low temperature.
-
Stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 2 M HCl).
-
Extract the product with an organic solvent, dry, and concentrate.
-
The resulting boronic acid can be used in subsequent coupling reactions.
Caption: Workflow for selective lithiation-borylation.
Conclusion
The selective functionalization of this compound is a powerful tool for the synthesis of highly substituted pyridines. By understanding the principles of reactivity and carefully selecting reaction conditions, researchers can achieve high selectivity for either the C2 or C5 position, enabling the efficient construction of complex molecular architectures for drug discovery and materials science. The protocols and data presented herein provide a solid foundation for developing and optimizing these important transformations.
References
The Versatility of 2-Bromo-5-chloropyridine: A Key Intermediate in Modern Crop Protection
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-5-chloropyridine has emerged as a crucial and versatile building block in the synthesis of a new generation of crop protection agents. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a chlorine atom at the 5-position on the pyridine (B92270) ring, provides a valuable scaffold for the development of potent and selective herbicides, fungicides, and insecticides. The strategic placement of these halogens allows for a variety of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and environmental persistence. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of various agrochemicals.
Application in Herbicide Synthesis: Pyridinylureas
Pyridinylurea derivatives are a significant class of herbicides that primarily act by inhibiting photosynthesis in target weed species, specifically by targeting Photosystem II (PSII). This compound can serve as a precursor for the synthesis of aminopyridines, which are then converted to the corresponding pyridinylureas.
Table 1: Synthesis and Herbicidal Activity of a Representative Pyridinylurea Herbicide
| Compound ID | Starting Material | Key Reaction Steps | Yield (%) | Target Weeds | Efficacy | Reference |
| PU-1 | 2-Amino-5-chloropyridine (B124133) (from this compound) | 1. Reaction with Isopropyl Isocyanate | >80% | Broadleaf Weeds | High Potency (PSII Inhibitor) | Adapted from[1] |
Experimental Protocol: Synthesis of a Pyridinylurea Herbicide (Analogous Synthesis)
This protocol describes the synthesis of a pyridinylurea herbicide from an aminopyridine precursor, which can be conceptually applied to derivatives from 2-amino-5-chloropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
Isopropyl isocyanate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-chloropyridine (1.0 eq) and DABCO (0.3 eq) in DMF.
-
To the stirred solution, add isopropyl isocyanate (1.3 eq).
-
Allow the reaction mixture to stir at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated using standard work-up procedures, including quenching the reaction, extraction, and purification by crystallization or chromatography.
Application in Fungicide Synthesis: Thiazole (B1198619) and Nicotinamide (B372718) Derivatives
This compound is a valuable precursor for the synthesis of various fungicidal compounds, including those containing thiazole and nicotinamide moieties. These fungicides often exhibit broad-spectrum activity against a range of plant pathogens.
Table 2: Synthesis and Fungicidal Activity of Thiazole Derivatives
| Compound ID | Key Reaction Intermediate | Target Fungi | In Vitro Activity (50 mg/L) | Reference |
| TD-1 | 2-(5-chloropyridin-2-yl)thiazole | Pseudoperonospora cubensis | >90% inhibition | [2] |
| TD-2 | Substituted Thiazole Derivative | Phytophthora infestans | >90% inhibition | [2] |
Experimental Protocol: Synthesis of a 2-(5-chloropyridin-2-yl)thiazole Intermediate
This protocol outlines a general approach to synthesizing a key thiazole intermediate from this compound.
Materials:
-
This compound
-
Thioacetamide
-
Appropriate cyclization agent (e.g., α-haloketone)
-
Solvent (e.g., Ethanol)
-
Base (e.g., Sodium ethoxide)
Procedure:
-
React this compound with a suitable sulfur source, such as thioacetamide, to form a pyridylthioamide intermediate.
-
Cyclize the intermediate with an appropriate reagent, such as an α-haloketone, in the presence of a base to form the thiazole ring.
-
The resulting 2-(5-chloropyridin-2-yl)thiazole can be isolated and purified using standard techniques.
Application in Insecticide Synthesis: Neonicotinoid Analogs and Other Heterocycles
The pyridine scaffold is central to the structure of many neonicotinoid insecticides, which act on the nicotinic acetylcholine (B1216132) receptors of insects. This compound provides a key entry point for the synthesis of novel insecticidal molecules with diverse modes of action.
Table 3: Insecticidal Activity of Pyridine Derivatives
| Compound Class | Target Pests | LC50 (ppm) | Reference |
| Pyridinethiolates | Cowpea Aphid (Aphis craccivora) | 0.017 - 0.183 | [3] |
| 2-Phenylpyridine Derivatives | Oriental Armyworm (Mythimna separata) | < 500 mg/L (100% inhibition) | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-chloropyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is widely used to functionalize pyridine rings in the synthesis of agrochemicals.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
References
- 1. scispace.com [scispace.com]
- 2. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions are particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1] 2-Bromopyridine (B144113) is a versatile building block in medicinal chemistry, and its functionalization through cross-coupling reactions provides access to a diverse range of substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromopyridine, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions.
General Catalytic Cycle
The mechanism for these palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2][3] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds by coupling an organoboron compound with an organic halide.[5]
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridine
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | aq. Isopropanol (B130326) | 80 | 1-4 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 12-24 | 88 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | 12 | 82[6] |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.0) | 1 (3) | KF (3) | 1,4-Dioxane | 110 | 12 | 85[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of 2-bromopyridine is as follows:[7]
-
Reaction Setup: In a reaction vessel, combine 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Catalyst Addition: Add palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) to the mixture.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] The amination of 2-halopyridines can be challenging due to the potential for the pyridine (B92270) nitrogen to coordinate and poison the palladium catalyst.[9]
Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 98[8] |
| 2 | Aniline | Pd₂(dba)₃ | Xantphos | DBU (2) | Toluene | 100 | 18 | Hit |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 4 | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | 1,4-Dioxane | 100 | 12 | 85[10] |
Experimental Protocol: Buchwald-Hartwig Amination
A procedure for the Buchwald-Hartwig amination of 2-bromopyridine with a volatile amine is as follows:[11]
-
Reaction Setup: In a sealed tube, charge palladium(II) acetate (5 mol%) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp, 10 mol%).
-
Reagent Addition: Add sodium tert-butoxide (2.2 equivalents), 2-bromopyridine (1 equivalent), the amine (1.2 equivalents), and toluene.
-
Reaction Conditions: Seal the tube and heat the mixture at 80°C.
-
Monitoring and Work-up: Monitor the reaction until completion. After cooling, the product can be isolated and purified by standard procedures.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12]
Data Presentation: Sonogashira Coupling of 2-Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[13] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Benzene | 80 | 6 | 90 |
| 4 | 4-Ethynyltoluene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 90 | 4 | 92 |
Note: Data for entries 2-4 are representative for similar substrates.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a 2-amino-3-bromopyridine (B76627) derivative is as follows:[13]
-
Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask. Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction Conditions: Heat the reaction mixture at 100°C for 3 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, the product is isolated and purified.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[14]
Data Presentation: Heck Reaction of Bromopyridines
| Entry | Olefin | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | L (2) | K₂CO₃ (3) | Toluene | 130 | 1 | 95[15] |
| 2 | Butyl acrylate | Pd(OAc)₂ (1) | L (2) | K₂CO₃ (3) | Toluene | 130 | 1 | 75[15] |
| 3 | N,N-Dimethylacrylamide | Pd(OAc)₂ (1) | L (2) | K₂CO₃ (3) | Toluene | 130 | 1 | 26[15] |
| 4 | Ethyl acrylate | Pd-complex 3 (0.25) | --- | Et₃N (3) | DMF | 130 | 1.5 | High |
Note: "L" in entries 1-3 refers to a specific supramolecular ligand.
Experimental Protocol: Heck Coupling
A representative procedure for the Heck coupling of an aryl bromide is as follows:[5]
-
Reaction Setup: Combine the aryl bromide (1 equivalent), the alkene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equivalents) in a suitable solvent such as DMF or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until completion.
Stille Coupling
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and a halide or pseudohalide.[16] A significant drawback is the toxicity of the tin compounds.[16]
Data Presentation: Stille Coupling with Heterocyclic Bromides
| Entry | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |
| 1 | (Tributylstannyl)thiophene | Pd(OAc)₂ | XPhos | --- | Toluene | 110 | 90-94[17] |
| 2 | (Tributylstannyl)pyridine | Pd(OAc)₂ | XPhos | --- | Toluene | 110 | 47-94[17] |
| 3 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | --- | LiCl | THF | 50 | High |
| 4 | Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | --- | THF | 70 | High |
Note: Yields are for the coupling with diazocine derivatives, but are indicative of reactivity with heterocyclic bromides.
Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling is as follows:
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., toluene, THF, or dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Work-up: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques.
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Bromo-5-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields involving 2-Bromo-5-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used in various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
Q2: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X (carbon-halogen) bond generally follows the order C-I > C-Br > C-Cl.[4][5] Therefore, the C-Br bond at the 2-position is typically more reactive than the C-Cl bond at the 5-position. This differential reactivity allows for selective functionalization at the 2-position.
Q3: How should I store and handle this compound?
A3: this compound should be stored in a cool, dry place, typically between 10°C and 25°C, in a tightly sealed container. It is a solid with a melting point of around 65°C.[6] While not overly sensitive, it is good practice to handle it in a well-ventilated area or fume hood.
Q4: I am observing discoloration in my this compound starting material. Can I still use it?
A4: Discoloration may indicate degradation, potentially due to hydrolysis from exposure to moisture. While minor discoloration might not significantly affect all reactions, it is highly recommended to use a fresh, pure sample for optimal and reproducible results. You can verify the purity of the discolored material using techniques like NMR or LC-MS before use.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
Potential Causes & Solutions:
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Low to No Product Formation | Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive substrates. | Switch to a more active catalytic system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | Can increase yields from <15% to >80% in some cases.[7] |
| Ineffective Base: The base is crucial for activating the boronic acid. | Screen strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. If solubility is an issue, consider a dioxane/water solvent system. | A proper base can be the difference between a failed reaction and a high-yielding one. | |
| Low Reaction Temperature: Insufficient temperature can lead to a slow or stalled reaction. | Increase the reaction temperature to 80-120 °C. Microwave irradiation can also be effective for rapid heating and improved yields.[8] | Reaction times can be significantly reduced, and yields improved. | |
| Significant Side Products | Protodeboronation: Cleavage of the C-B bond of the boronic acid. | Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol (B44631) esters) can enhance stability. | Minimizes the formation of arene byproducts, thereby increasing the yield of the desired product. |
| Homocoupling: Self-coupling of the boronic acid. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. | Can significantly reduce homocoupling byproducts. |
Buchwald-Hartwig Amination
Issue: Low yield of the aminated product.
Potential Causes & Solutions:
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Low Conversion | Catalyst Poisoning: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, inhibiting its activity. | Use sterically bulky ligands (e.g., Xantphos, BINAP) that can prevent pyridine coordination. | Can significantly improve yields, in some cases from low to >90%.[9] |
| Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. | Screen a variety of phosphine (B1218219) ligands. For 2-bromopyridines, bulky, electron-rich ligands are often effective. | The choice of ligand can dramatically impact the reaction outcome. | |
| Incorrect Base Selection: A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups. | Screen strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃. | A suitable base is crucial for efficient catalysis. | |
| Formation of Multiple Products | Reaction at both C-Br and C-Cl positions: If mono-substitution is desired. | Optimize the reaction temperature, starting with milder conditions (e.g., 80 °C). Screen different palladium catalysts and ligands to find a system with better selectivity for the C-Br bond. | Can improve the selectivity for the desired mono-aminated product. |
Sonogashira Coupling
Issue: Low yield of the alkynylated product.
Potential Causes & Solutions:
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Low to No Product Formation | Ineffective Catalyst System: The choice of palladium catalyst and copper(I) co-catalyst is crucial. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure the quality of the Cu(I) co-catalyst (e.g., CuI). | A well-chosen catalyst system can lead to high yields, often exceeding 85%.[6][10] |
| Inappropriate Base: The amine base is critical for the reaction. | Screen different amine bases such as Et₃N or piperidine. The base can sometimes also serve as the solvent. | The choice of base can significantly affect the reaction rate and yield.[11] | |
| Oxygen Sensitivity: The active catalyst can be deactivated by oxygen. | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). | Prevents catalyst deactivation and homocoupling of the alkyne. | |
| Significant Homocoupling of Alkyne | Presence of Oxygen: Oxygen promotes the homocoupling of terminal alkynes (Glaser coupling). | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. | Minimizes the formation of di-alkyne byproducts. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.2 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and deionized water via syringe.[12]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (B28343)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.[13]
-
Add anhydrous toluene via syringe to achieve a concentration between 0.1 and 0.5 M.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove dissolved oxygen.[13]
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[13]
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Et₃N (2.0 equiv)
-
DMF (degassed)
Procedure:
-
In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.[14]
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add degassed DMF and Et₃N.
-
Add phenylacetylene via syringe.[14]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) of Pyridines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) of Pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a disubstituted pyridine (B92270) (e.g., 2,4-dichloropyridine) is not selective and yields a mixture of isomers. What determines the regioselectivity?
A1: Regioselectivity in the SNAr of pyridines is primarily governed by the electronic stabilization of the intermediate Meisenheimer complex. Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the electronegative pyridine nitrogen to stabilize the resulting negative charge through resonance.[1] Several factors can influence the selectivity between these positions:
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Electronic Effects: The presence of electron-withdrawing groups (EWGs) can significantly influence the stability of the Meisenheimer complex. For instance, in 2,4-dichloro-5-nitropyridine (B33049), nucleophilic attack is strongly favored at the C4 position. This is because the negative charge of the intermediate formed upon C4 attack can be delocalized onto the nitro group, providing superior stabilization compared to attack at C2.[2]
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can sterically hinder the approach of the nucleophile, leading to a preference for attack at the less hindered C4 position.
-
Nature of the Nucleophile: The type of nucleophile used can also impact regioselectivity. For instance, in the related 2,4-dichloropyrimidine (B19661) system, tertiary amines have been shown to favor substitution at the C2 position.[3]
-
Reaction Conditions: The choice of solvent and base can also play a role. In some cases, the coordination of the cation of a base with a substituent on the pyridine ring can direct the nucleophilic attack to a specific position.
Q2: I am observing unexpected products and poor yield when using a strong base like sodium amide (NaNH₂). What could be the cause?
A2: The use of very strong bases, such as sodium amide, can promote an alternative reaction pathway to the standard addition-elimination SNAr mechanism. This competing pathway is an elimination-addition reaction that proceeds through a highly reactive "pyridyne" (a pyridine analogue of benzyne) intermediate.[4][5]
This can lead to two major issues:
-
Loss of Regioselectivity: The nucleophile can add to either carbon of the triple bond in the pyridyne intermediate, resulting in a mixture of regioisomeric products. This is a common issue when the pyridyne is unsymmetrical.[6]
-
Formation of Unwanted Byproducts: The harsh conditions required for pyridyne formation can lead to other side reactions and decomposition of starting materials or products.
To avoid pyridyne formation, it is advisable to use milder bases when possible and to carefully control the reaction temperature.
Q3: How can I achieve selective monosubstitution of a polyhalogenated pyridine, such as 2,6-dichloropyridine (B45657)?
A3: Achieving selective monosubstitution on polyhalogenated pyridines requires careful control of the reaction conditions to prevent overreaction. The electron-withdrawing nature of the two chlorine atoms in 2,6-dichloropyridine activates both positions for nucleophilic attack.[7] Key strategies to favor monosubstitution include:
-
Stoichiometry Control: Use of a stoichiometric amount (or a slight excess) of the nucleophile relative to the dihalopyridine.
-
Low Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can help to prevent the second substitution from occurring.
-
Choice of Nucleophile and Solvent: The reactivity of the nucleophile and the choice of solvent can also be optimized to favor monosubstitution.
Q4: My reaction is giving a low yield, and I suspect hydrolysis of my starting material or product. When is this a significant side reaction?
A4: Hydrolysis can be a competing side reaction, particularly when using aqueous solutions or protic solvents with nucleophiles that are also bases (e.g., alkoxides, amines). The presence of water can lead to the hydrolysis of the halo-substituent on the pyridine ring, forming the corresponding hydroxypyridine. This is more likely to occur under prolonged reaction times or at elevated temperatures. To minimize hydrolysis, ensure anhydrous conditions by using dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Poor Regioselectivity (C2 vs. C4 Isomer Mixture)
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C4 substituted products | Similar electronic activation of both positions. | 1. Analyze Electronic Bias: If an electron-withdrawing group is present, it will likely direct substitution. For a 5-nitro substituent on a 2,4-dichloropyridine, C4 substitution is strongly favored.[2] 2. Modify the Nucleophile: Consider using a bulkier nucleophile to sterically favor attack at the less hindered C4 position. 3. Change the Solvent: For substrates with a coordinating group at C3, switching to a non-polar, aprotic solvent may enhance ortho (C2) selectivity. 4. Optimize Temperature: Lowering the reaction temperature may increase selectivity. |
| Unexpected isomer formed | Possible formation of a pyridyne intermediate. | 1. Change the Base: If using a very strong base (e.g., NaNH₂, LDA), switch to a milder base (e.g., K₂CO₃, Et₃N). 2. Control Temperature: Ensure the reaction is not overheating, as this can favor elimination. |
Issue 2: Formation of Pyridyne-Derived Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of regioisomers where the nucleophile has added to a position adjacent to the leaving group. | Elimination-addition mechanism via a pyridyne intermediate. | 1. Avoid Strong, Non-nucleophilic Bases: Do not use bases like NaNH₂ or KNH₂ unless the pyridyne pathway is intended. Opt for bases like carbonates, phosphates, or organic amines. 2. Use a Protic Solvent if Compatible: The presence of a proton source can help quench the anionic intermediate in the addition-elimination pathway, disfavoring the elimination step required for pyridyne formation. |
Issue 3: Multiple Substitutions on a Polyhalopyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of di- or tri-substituted products when monosubstitution is desired. | High reactivity of the monosubstituted product; excess nucleophile. | 1. Control Stoichiometry: Use 1.0 to 1.1 equivalents of the nucleophile. 2. Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile. 3. Lower Temperature: Conduct the reaction at a reduced temperature to decrease the rate of the second substitution. |
Data Presentation
Table 1: Effect of Base on the Nucleophilic C4-Arylation of a Pyridinium Salt [8]
| Entry | Base | Solvent | Yield of C4-Product (%) | Yield of N1-Side Product (%) |
| 1 | Cs₂CO₃ | DMSO | < 5 | - |
| 2 | DBU | DMSO | 35 | 12 |
| 3 | NaOtBu | DMSO | 41 | 15 |
| 4 | NaH | DMSO | 45 | 13 |
| 5 | LiOtBu | DMSO | 42 | < 5 |
Reaction conditions: Pyridinium salt (1a), 5-methoxyindole (B15748) (2a), and base in DMSO.
Table 2: Relative Reactivity of Halopyridines in SNAr [9]
| Substrate | Nucleophile | Relative Rate Constant (kF/kCl) |
| 2-Fluoropyridine | Sodium Ethoxide | 320 |
| 2-Chloropyridine | Sodium Ethoxide | 1 |
Reaction conditions: Sodium ethoxide in ethanol (B145695) at 25°C.
Experimental Protocols
Protocol 1: Selective Monosubstitution of 2,6-Dichloropyridine with an Alkoxide[7]
This protocol describes the synthesis of a 2-alkoxy-6-chloropyridine, a common intermediate in medicinal chemistry.
Materials:
-
2,6-Dichloropyridine
-
Desired alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the alcohol (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the alkoxide solution back to 0 °C.
-
In a separate flask, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2,6-dichloropyridine dropwise to the cold alkoxide solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective C4-Amination of 2,4-Dichloro-5-nitropyridine[2]
This protocol illustrates the highly regioselective substitution at the C4 position due to the activating effect of the C5-nitro group.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Amine nucleophile (e.g., cyclopentylamine)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the reaction for approximately 10-30 minutes, monitoring its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under vacuum.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane-ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyridine SNAr.
Caption: Competing SNAr and Pyridyne pathways in nucleophilic substitution.
References
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
preventing homocoupling in Suzuki reactions of 2-Bromo-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Suzuki reactions of 2-bromo-5-chloropyridine.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of a symmetrical biaryl impurity, which complicates purification and reduces the yield of the desired product. This guide provides a systematic approach to diagnose and resolve issues with homocoupling.
Problem: Significant Formation of Homocoupling Byproduct
Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][2] |
| Use of a Pd(II) Precatalyst | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0). Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄.[3] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over homocoupling.[3] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.[4] |
| High Reaction Temperature | Lowering the reaction temperature may disfavor the homocoupling pathway. However, this needs to be balanced with achieving a reasonable reaction rate for the C-Br bond activation. |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on successful reactions with structurally similar bromopyridines.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Good to excellent yields with minimized homocoupling. |
| Pd(dppf)Cl₂ (2-3) | - | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 90-110 | Often effective for heteroaromatic substrates. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | Recommended for challenging couplings or less reactive boronic acids. |
Disclaimer: This data is illustrative and based on established trends for structurally similar compounds. Optimization for each specific substrate is highly recommended.
Mandatory Visualizations
Caption: Suzuki catalytic cycle versus the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Decision tree for selecting optimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl.[2] This undesired product can complicate purification and lower the yield of the intended cross-coupled product.
Q2: How does oxygen promote homocoupling?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled product.
Q3: Can the choice of boronic acid derivative affect the rate of homocoupling?
A3: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.
Q4: Why is the C-Br bond at the 2-position of this compound expected to be more reactive than the C-Cl bond at the 5-position in a Suzuki coupling?
A4: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[5] This is due to the bond dissociation energies, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.
Q5: Is it possible to perform the Suzuki coupling of this compound under "ligand-free" conditions?
A5: While "ligand-free" Suzuki reactions have been developed, they are often more effective for activated aryl halides. For a substrate like this compound, the use of a ligand, particularly a bulky, electron-rich phosphine ligand, is generally recommended to stabilize the palladium catalyst and promote efficient coupling, thereby minimizing side reactions like homocoupling.[3]
References
Technical Support Center: Large-Scale Synthesis of 2-Bromo-5-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the large-scale synthesis of 2-Bromo-5-chloropyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most widely adopted method for the large-scale synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-5-chloropyridine. This two-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The primary safety concern is the formation of the intermediate diazonium salt, which can be explosive in a dry state. It is crucial to keep the diazonium salt in solution and at a low temperature (typically 0-5 °C) at all times. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q3: What are the typical yields and purity levels for this process on a large scale?
A3: With an optimized process, yields for the synthesis of this compound can be as high as 93%.[1][2] Purity of the final product, after appropriate purification, can exceed 98%.
Q4: What are the main applications of this compound in drug development?
A4: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] It is notably used in the preparation of active pharmaceutical ingredients (APIs), including certain inhibitors and receptor agonists.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer:
-
Incomplete Diazotization: Ensure that the 2-Amino-5-chloropyridine is fully dissolved and that the sodium nitrite (B80452) solution is added slowly while maintaining a low temperature (0-5 °C). Inadequate cooling can lead to the decomposition of the diazonium salt.
-
Premature Decomposition of Diazonium Salt: The temperature during the Sandmeyer reaction must be carefully controlled. An increase in temperature can cause the diazonium salt to decompose before it reacts with the copper(I) bromide.
-
Impure Reagents: The purity of the starting materials, especially the 2-Amino-5-chloropyridine and sodium nitrite, is critical. Impurities can interfere with the reaction.
-
Insufficient Acid: A sufficient amount of acid (e.g., hydrobromic acid) is necessary for the formation and stabilization of the diazonium salt.
-
Problem 2: Formation of Colored Impurities
-
Question: The reaction mixture has developed a dark color, and the final product is discolored. What are these impurities and how can I avoid them?
-
Answer:
-
Phenolic Byproducts: If the temperature is not well-controlled, the diazonium salt can react with water to form 5-chloro-2-hydroxypyridine.
-
Azo Coupling: In some cases, the diazonium salt can couple with unreacted 2-Amino-5-chloropyridine or other aromatic species to form colored azo compounds. This is more likely if the reaction is not sufficiently acidic.
-
Side Reactions: Other side reactions can lead to the formation of various colored byproducts. To minimize these, ensure efficient stirring, slow addition of reagents, and strict temperature control.
-
Problem 3: Difficulties in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product from the reaction mixture. What are the recommended purification methods?
-
Answer:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate (B1210297).[1] Multiple extractions may be necessary to maximize recovery.
-
Washing: The organic layer should be washed with a sodium bisulfite solution to remove any residual bromine, followed by a brine wash.[2]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane (B92381) or an ethanol/water mixture, to obtain a white to off-white crystalline solid.[2]
-
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed.
-
Quantitative Data
Table 1: Reagent Quantities and Yields for a Typical Large-Scale Synthesis
| Reagent | Molar Ratio (to 2-Amino-5-chloropyridine) | Typical Quantity (for 1 kg scale) |
| 2-Amino-5-chloropyridine | 1.0 | 1.0 kg |
| Hydrobromic Acid (48%) | 6.0 | 4.7 L |
| Bromine | 2.6 | 1.0 L |
| Sodium Nitrite | 2.35 | 1.25 kg |
| Sodium Hydroxide (B78521) | 9.3 | 2.9 kg |
| Product | ||
| This compound | - | ~1.46 kg (93% yield)[1][2] |
Table 2: Impact of Reaction Temperature on Yield
| Diazotization Temperature (°C) | Sandmeyer Reaction Temperature (°C) | Observed Yield (%) | Notes |
| 0-5 | 10-15 | 90-93 | Optimal temperature range for high yield and purity. |
| 5-10 | 15-25 | 75-85 | Increased formation of phenolic impurities. |
| >10 | >25 | <70 | Significant decomposition of diazonium salt and lower yield. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted for a large-scale synthesis.
Step 1: Diazotization
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-Amino-5-chloropyridine (1.0 eq).
-
Add 48% hydrobromic acid (6.0 eq) and cool the mixture to 0 °C with an ice-salt bath.
-
Slowly add bromine (2.6 eq) to the stirred suspension while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (2.35 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction and Work-up
-
Slowly warm the reaction mixture to 10-15 °C and hold for 1 hour.
-
Carefully quench the reaction by slowly adding a solution of sodium hydroxide (9.3 eq) in water, keeping the temperature below 25 °C.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bisulfite solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Recrystallize the crude this compound from hexane to yield a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships between synthesis parameters and reaction outcomes.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-5-chloropyridine Amination
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed amination of 2-bromo-5-chloropyridine. This guide provides structured troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues, particularly low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low conversion?
Low conversion in this reaction is a common issue, often stemming from the inherent properties of the pyridine (B92270) substrate and the sensitivity of the catalytic system. The primary causes include:
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Catalyst Poisoning: The most frequent challenge with 2-halopyridine substrates is the coordination of the pyridine nitrogen's lone pair of electrons to the palladium center.[1][2][3] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[1]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and preventing pyridine coordination.[1] Standard phosphine (B1218219) ligands may not be sterically bulky enough. Bulky, electron-rich biaryl phosphine ligands are often required to create a sterically hindered environment around the palladium, which favors the desired catalytic steps over catalyst inhibition.[2][4][5]
-
Inappropriate Base Selection: The reaction requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine.[6][7] A base that is too weak will result in a slow or stalled reaction, while an overly strong base might be incompatible with other functional groups on your substrates.[1]
-
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture.[1][2] The use of non-anhydrous or non-degassed solvents, impure reagents, or a failure to maintain a strictly inert atmosphere can lead to rapid catalyst decomposition.[4][6]
-
Incorrect Reaction Temperature: These reactions typically require heating to proceed efficiently, often in the range of 80-110 °C.[1][6] However, excessively high temperatures (>120 °C) can accelerate catalyst decomposition, often observed by the formation of palladium black.[1]
Q2: I'm observing the formation of a black precipitate in my reaction. What does this mean?
The formation of a fine black precipitate is indicative of the formation of metallic palladium, commonly known as "palladium black."[1] This signifies that the active Pd(0) catalyst has fallen out of the catalytic cycle and decomposed. This is often caused by excessively high temperatures or the presence of oxygen in the reaction vessel.[1][2] To mitigate this, consider lowering the reaction temperature and ensuring your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[1][2]
Q3: A significant amount of 5-chloropyridine (hydrodebromination) is forming as a side product. How can this be minimized?
Hydrodebromination, the replacement of the bromine atom with hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[2] It can compete with the desired reductive elimination step. This issue can often be addressed by:
-
Optimizing the Ligand: Using more robust, sterically hindered ligands can accelerate the rate of reductive elimination relative to competing side reactions.
-
Adjusting the Base and Solvent: The choice of base and solvent can influence the rates of the various steps in the catalytic cycle. Screening different combinations may reduce the prevalence of this side product.
Q4: My starting materials are poorly soluble in the reaction solvent. What can I do?
Poor solubility of the starting materials or the base can lead to an inefficient and slow reaction.[1] While toluene (B28343) and 1,4-dioxane (B91453) are common and effective solvents, you can consider the following if solubility is an issue:[1][6]
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Solvent Screening: Test other anhydrous, degassed aprotic solvents like THF or DMF.[2][6] Be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.[2]
-
Temperature Increase: Gently increasing the reaction temperature can improve solubility, but be careful not to exceed the thermal stability limit of the catalyst.[2]
Troubleshooting Guide
When encountering low conversion, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low conversion.
Data Presentation: Reaction Parameters
Successful amination requires the careful selection of several components. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position in palladium-catalyzed couplings, allowing for selective amination.[8]
Table 1: Recommended Starting Conditions for Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Common precursors that generate the active Pd(0) catalyst in situ.[6] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are critical to prevent catalyst poisoning by the pyridine nitrogen.[1][4][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required. NaOtBu often gives higher rates, while K₃PO₄/Cs₂CO₃ offer better functional group tolerance.[2][6][9] |
| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][6] |
| Temperature | 80-110 °C | Temperature should be optimized for each specific substrate/amine combination. Excessive heat can cause decomposition.[1][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the oxygen-sensitive Pd(0) catalyst.[2][6] |
Table 2: Illustrative Example of a Reaction Optimization Workflow
This table presents representative data to illustrate a typical optimization process for the coupling of this compound with a generic secondary amine (e.g., morpholine). Actual yields will vary.
| Entry | Ligand (4 mol%) | Base (1.4 equiv.) | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | P(tBu)₃ | NaOtBu | Toluene | 100 | <10% | Low conversion, likely catalyst poisoning. |
| 2 | Xantphos | NaOtBu | Toluene | 100 | 45% | Improved, but still incomplete conversion. |
| 3 | XPhos | NaOtBu | Toluene | 100 | 85% | Good conversion with a bulky biaryl ligand. |
| 4 | XPhos | K₃PO₄ | Toluene | 100 | 78% | Slightly lower yield, but better for base-sensitive substrates. |
| 5 | XPhos | NaOtBu | 1,4-Dioxane | 100 | 91% | Optimized conditions achieved. |
| 6 | XPhos | NaOtBu | Toluene | 120 | 60% | Lower yield, formation of Pd black observed. |
Key Experimental Protocols & Visualizations
General Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. Understanding this cycle is key to troubleshooting, as issues can arise at any step.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Protocol
This protocol provides a starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2][6]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2][6]
-
-
Reagent Addition:
-
Reaction:
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) in a pre-heated oil bath.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[2]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization as required.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
strategies to improve selectivity in reactions with 2-Bromo-5-chloropyridine
Welcome to the technical support center for reactions involving 2-Bromo-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My cross-coupling reaction is giving me a mixture of products functionalized at both the C2 (Bromo) and C5 (Chloro) positions. How can I improve selectivity for the C2-Br position?
Answer: Achieving high selectivity is dependent on exploiting the inherent difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2][3] The C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[1][4] To favor reaction at the C2-Br position, you should employ milder reaction conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[5] Try running the reaction at a lower temperature (e.g., starting at room temperature or slightly elevated, 40-60 °C) for a longer duration.
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Choose a Less Reactive Catalyst System: Highly active catalyst systems with very bulky and electron-rich ligands might be reactive enough to engage the C-Cl bond.[6] Consider starting with a standard catalyst like Pd(PPh₃)₄, which often provides good selectivity for C-Br bonds.[3]
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Screen the Base: The choice of base can influence catalyst activity and selectivity. Milder bases may be sufficient for the more reactive C-Br bond and less likely to promote side reactions.
Question 2: I want to selectively functionalize the C5-Cl position while leaving the C2-Br position intact. My attempts have resulted in low yield or reaction only at the C2 position. What should I do?
Answer: Selectively targeting the less reactive C-Cl bond is a significant challenge that requires carefully optimized conditions. This typically involves using a more robust catalyst system and higher temperatures after the more reactive C-Br site has been either reacted or if you are attempting a direct, albeit difficult, selective reaction.[1]
Troubleshooting Steps:
-
Employ a Highly Active Catalyst System: To activate the stronger C-Cl bond, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are necessary.[6][7] Ligands like XPhos, SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are designed to facilitate the difficult oxidative addition step for aryl chlorides.[6][7][8]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to promote the oxidative addition at the C-Cl bond.[1][6] Microwave irradiation can be an effective method for rapid and efficient heating to improve yields in challenging couplings.[6]
-
Select a Strong Base: For Suzuki couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective for activating the boronic acid partner in reactions involving less reactive aryl chlorides.[6][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2][9]
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Consider a Two-Step Strategy: The most reliable method is often a sequential functionalization. First, react the C2-Br position under mild conditions. After purification, subject the resulting 2-substituted-5-chloropyridine to more forcing conditions to react the C5-Cl position.
Question 3: I am attempting a lithiation or Grignard exchange reaction, but I am getting poor regioselectivity or decomposition. How can I control the outcome?
Answer: Metallation reactions are highly sensitive to the substrate and reaction conditions. For this compound, the bromine atom is the more reactive site for both Grignard formation and halogen-metal exchange.
Troubleshooting Steps for Halogen-Metal Exchange (Lithiation):
-
Use Low Temperatures: These reactions are extremely fast and must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.
-
Control stoichiometry: Use of excess organolithium reagent can lead to reaction at both halogen sites or nucleophilic addition to the pyridine (B92270) ring.
-
Directed Ortho-Metalation (DoM): Standard lithiation with n-BuLi will likely result in halogen-metal exchange at the C2-Br position. If functionalization adjacent to the nitrogen is desired (at C6), specialized bases are needed. For instance, the BuLi-LiDMAE superbase has been shown to promote an unusual C6 lithiation of 2-chloropyridine.[10][11] Similarly, using a sterically hindered base like LDA can favor deprotonation at a specific site, as seen in the lithiation of 2-chloro-5-bromopyridine.[12]
Troubleshooting Steps for Grignard Reagent Formation:
-
Selective Formation: Magnesium insertion will occur preferentially at the more labile C-Br bond.[13] To form the Grignard reagent at the C2 position, use of standard conditions (Mg turnings in THF or Et₂O) should provide the desired selectivity.[13]
-
Avoid Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide (Wurtz coupling).[14][15] This can be minimized by slow addition of the halide to a suspension of the magnesium turnings, keeping the halide concentration low.[15] Continuous flow processes have also been shown to improve selectivity and reduce this side product.[14][16]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two halogen atoms in this compound in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, the reactivity of the carbon-halogen bond is primarily determined by its bond dissociation energy. The established order is C-Br > C-Cl.[4][17] Therefore, the bromine at the C2 position is significantly more reactive than the chlorine at the C5 position.[17] This inherent difference is the key to achieving chemoselectivity.
Q2: Which catalyst and ligand combination is best for a selective Suzuki-Miyaura coupling at the C2-Br position?
For selective coupling at the C2-Br position, a standard, reliable palladium catalyst is often sufficient and desirable to avoid activating the C-Cl bond.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Selectivity |
| Pd(PPh₃)₄ | None | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O or Toluene | 80 - 100 | High for C2-Br[3] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | DMF or Toluene | 80 - 100 | Good for C2-Br |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80 - 90 | High for C2-Br[17] |
Q3: How can I achieve a selective Sonogashira coupling on this compound?
The principles are similar to the Suzuki coupling. The C-Br bond will react preferentially. Standard Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst should provide high selectivity for the C2 position.[18][19]
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Selectivity |
| Pd(PPh₃)₄ | CuI | Et₃N or DIPEA | DMF or THF | Room Temp - 60 | High for C2-Br[1] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 50 - 80 | High for C2-Br[18] |
Q4: What are the key factors for a successful Buchwald-Hartwig amination at the C2-Br position?
The Buchwald-Hartwig amination also follows the C-Br > C-Cl reactivity trend.[2] A successful reaction requires the careful selection of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[9]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Selectivity |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 - 110 | Good for C2-Br[6] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 - 110 | Good for C2-Br |
Note: While bulky biarylphosphine ligands (e.g., XPhos) are often used for aryl chlorides, they can sometimes promote reaction at the less reactive site in dihaloarenes and may reduce selectivity if conditions are too harsh.[8]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for selectively functionalizing this molecule?
SNAr on halopyridines is possible but can be challenging. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack.[20] However, unlike in palladium catalysis, the leaving group ability in SNAr does not always follow a simple Br > Cl trend.[21][22] For many activated systems, fluoride (B91410) is the best leaving group, followed by chloride and bromide which often have similar reactivity.[21] Given that the more activated position (C2) has a good leaving group (Br), SNAr with a strong nucleophile (e.g., an alkoxide or an amine under forcing conditions) would likely occur at C2. Selective substitution at the less activated C5 position via an SNAr mechanism would be very difficult and is generally not a preferred strategy.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Br Position
This protocol provides a general method for the selective arylation of the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 85 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-chloropyridine product.
Visualizations
Caption: Troubleshooting workflow for poor selectivity.
Caption: Decision tree for selective reactions.
Caption: A generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
addressing solubility issues of 2-Bromo-5-chloropyridine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2-Bromo-5-chloropyridine in organic solvents.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound due to its crystalline structure and specific polarity. The following guide provides a systematic approach to overcoming these challenges.
Initial Steps & Observations
-
Visual Inspection : Before attempting to dissolve, visually inspect the this compound solid. Note its physical state (e.g., fine powder, crystalline solid) as this can influence the rate of dissolution.
-
Solvent Selection : The principle of "like dissolves like" is a good starting point. This compound is a halogenated pyridine, possessing moderate polarity. A range of solvents should be considered.
-
Standard Dissolution Attempt :
-
Start with a small amount of the compound and the selected solvent at room temperature.
-
Stir or agitate the mixture vigorously.
-
Observe if the solid dissolves completely. Note the formation of any precipitates or suspensions.
-
Troubleshooting Workflow
If initial attempts to dissolve the compound are unsuccessful, follow this workflow to identify a suitable solvent and conditions.
Caption: A workflow for troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial organic solvents to try for dissolving this compound?
A1: Based on its structure (a halogenated pyridine), moderately polar aprotic solvents are a good starting point. Consider using chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, or ethers like tetrahydrofuran (B95107) (THF).
Q2: I've tried DCM and THF at room temperature with vigorous stirring, but the compound isn't fully dissolving. What's the next step?
A2: Gentle heating can significantly increase the solubility of many organic compounds. Try warming the mixture to 30-40°C. If the compound dissolves upon heating, be mindful of potential precipitation upon cooling back to room temperature. Sonication is another effective technique to break down solid agglomerates and enhance dissolution.
Q3: Is it advisable to use highly polar solvents like DMF or DMSO?
A3: Yes, if less polar solvents are ineffective, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent alternatives for dissolving many poorly soluble organic compounds. However, be aware that these high-boiling point solvents can be difficult to remove later in your experimental workflow.
Q4: Can I use a co-solvent system to improve solubility?
A4: Absolutely. Using a mixture of solvents can fine-tune the polarity of the medium and enhance solubility. For example, a mixture of a good solvent (in which the compound is sparingly soluble) and a miscible co-solvent can be effective. Common examples include toluene/heptane or THF/hexane mixtures. The optimal ratio will need to be determined empirically.
Q5: Are there any solvents I should avoid?
A5: Highly nonpolar solvents like hexanes or heptane alone are unlikely to be effective solvents for this compound. Protic solvents like alcohols (methanol, ethanol) may have intermediate solubility but could potentially interact with the compound depending on the subsequent reaction conditions. Water is a poor solvent for this compound.[1][2][3]
Quantitative Solubility Data
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Good | A common starting point for dissolving halogenated compounds. |
| Chloroform | Chlorinated | Good | Similar to DCM, effective for moderately polar compounds. |
| Tetrahydrofuran (THF) | Ether | Moderate to Good | A versatile solvent for a range of polarities. |
| Diethyl Ether | Ether | Low to Moderate | Less polar than THF, may have lower solvating power for this compound. |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | May require heating to achieve significant solubility. |
| Acetone | Ketone | Moderate | A polar aprotic solvent that can be effective. |
| Acetonitrile | Nitrile | Moderate | Another polar aprotic solvent option. |
| Dimethylformamide (DMF) | Amide | High | A strong polar aprotic solvent, good for poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A very strong polar aprotic solvent, often a last resort. |
| Methanol / Ethanol | Alcohol | Low to Moderate | Protic nature may influence reactivity in subsequent steps. |
| Hexanes / Heptane | Aliphatic Hydrocarbon | Very Low | Unlikely to be effective solvents. |
| Water | Protic | Very Low | The compound is only slightly soluble in water.[1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
-
Preparation : Add a known mass (e.g., 10 mg) of this compound to a clean, dry vial.
-
Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25°C).
-
Agitation : After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation : Visually inspect the solution for any undissolved solid.
-
Endpoint : Continue adding solvent until the solid is completely dissolved. The solubility can then be expressed in terms of mg/mL or g/L.
-
Heating (Optional) : If the compound does not dissolve at room temperature, the procedure can be repeated at an elevated temperature, ensuring the temperature is controlled and recorded.
Protocol 2: Preparation of a Saturated Solution for Experimental Use
-
Excess Solute : Add an excess amount of this compound to a chosen solvent in a sealed container.
-
Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation : Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain a saturated solution. It is crucial to avoid transferring any solid particles.
-
Concentration Determination (Optional) : If the exact concentration is required, a known volume of the saturated solution can be evaporated to dryness and the mass of the residue determined.
References
Technical Support Center: 2-Bromo-5-chloropyridine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction yield is very low or non-existent. What are the primary causes and how can I fix this?
A1: Low or no product formation is a frequent challenge, particularly given the presence of a less reactive chloro-substituent. The issue often stems from an insufficiently active catalyst system or sub-optimal reaction conditions.
-
Cause 1: Inefficient Oxidative Addition. The Carbon-Chlorine (C-Cl) bond is significantly stronger than the Carbon-Bromine (C-Br) bond, making the initial oxidative addition step at the 5-chloro position the rate-limiting step if the C-Br bond has already reacted.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[2]
-
Solution:
-
Switch to a More Active Catalyst System: Employ catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These promote the oxidative addition step and can sterically hinder catalyst inhibition by the pyridine (B92270) nitrogen.[4][5]
-
Increase Catalyst Loading: For a difficult coupling, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help drive the reaction to completion.[3][6]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. A temperature screen from 80 °C to 120 °C is recommended.[4][6]
-
-
Cause 2: Catalyst Deactivation by Pyridine Nitrogen. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming a stable, inactive complex that effectively poisons the catalyst and halts the catalytic cycle.[4][5][7]
-
Solution:
-
Use Bulky Ligands: As mentioned above, sterically demanding ligands can physically block the pyridine nitrogen from coordinating with the metal center.[5]
-
-
Cause 3: Ineffective Base or Solvent. The base is critical for activating the organoboron reagent in the transmetalation step. Its strength and solubility are key factors.[2][8]
-
Solution:
-
Screen Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for challenging cross-couplings.[2][4]
-
Optimize Solvent System: The solvent must ensure all reactants are sufficiently soluble. Common choices include mixtures like dioxane/water, toluene/water, or THF/water.[2][8]
-
Q2: I'm observing significant formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the precipitation of catalytically inactive palladium metal. This happens when the active Pd(0) species in the catalytic cycle agglomerate.
-
Cause: This is often a symptom of a slow catalytic cycle. If any step (like oxidative addition) is sluggish, the active Pd(0) catalyst has a longer lifetime in solution, increasing the probability of it aggregating.[3][6] This can be exacerbated by ligand dissociation or the presence of oxygen.[3]
-
Solution:
-
Increase Catalytic Rate: Implement the strategies from Q1 to accelerate the overall catalytic cycle (e.g., use more active ligands, increase temperature). A faster turnover minimizes the time the Pd(0) species is vulnerable to aggregation.
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2][3]
-
Use Stabilizing Ligands: Certain ligands are more effective at stabilizing the Pd(0) species and preventing agglomeration.[6]
-
Q3: My reaction is producing significant side products like homocoupled boronic acid or dehalogenated starting material. How can I improve selectivity?
A3: The formation of these byproducts points to specific undesired reaction pathways that compete with your desired cross-coupling.
-
Side Product 1: Homocoupling (Ar-Ar formation). This is the self-coupling of your boronic acid reagent.
-
Cause: This side reaction is often promoted by the presence of oxygen or can occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[2][9][10]
-
Solution:
-
Side Product 2: Protodeboronation (Ar-H formation). This occurs when the boronic acid's C-B bond is cleaved and replaced by a proton, typically from water.
-
Cause: This is a common issue with heteroaryl boronic acids, which can be unstable, especially under aqueous basic conditions.[2][10]
-
Solution:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.
-
Use Boronic Esters: Boronic pinacol (B44631) esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]
-
-
Side Product 3: Dehalogenation. This is the replacement of either the bromo or chloro substituent with a hydrogen atom.
-
Cause: This can be influenced by the choice of ligand, base, and reaction temperature.[6]
-
Solution:
-
Optimize Conditions: A systematic screen of bases and a lower reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.[6]
-
Q4: I am using a Nickel catalyst and the reaction is not working. What are some specific deactivation pathways for Nickel?
A4: While often a cheaper alternative to palladium, nickel catalysts have their own unique deactivation mechanisms, especially with α-halo-N-heterocycles like 2-halopyridines.
-
Cause: Formation of Inactive Dimers. Nickel(0) can undergo oxidative addition with 2-chloropyridine (B119429) to form a Ni(II) intermediate. However, this intermediate can then dimerize to form a stable, catalytically inactive dinickel(II) complex, effectively shutting down the catalytic cycle.[11][12][13]
-
Solution:
-
Ligand Modification: The choice of ligand is critical. The formation of these inactive dimers is highly dependent on the ligand structure.[11]
-
Switching Reaction Type: Interestingly, while these dimeric species are inactive in Suzuki-Miyaura couplings, they can sometimes be productive in Kumada-Tamao-Corriu reactions, which use more reactive Grignard reagents.[12]
-
Control of Ni(0) Concentration: In photoredox/nickel dual catalytic systems, the formation of inactive nickel-black can occur if the concentration of unstabilized Ni(0) becomes too high. Controlling the rate of Ni(0) generation can prevent this aggregation.[14]
-
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data to guide the selection of reaction conditions for Suzuki-Miyaura couplings of halopyridines.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | <10 | Often insufficient for activating C-Cl bonds.[2] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100-110 | 75-95 | Bulky, electron-rich ligand; highly effective.[2][3] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100-110 | 80-98 | Another highly effective Buchwald ligand.[2][3] |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | High | Effective for challenging heteroaryl chlorides.[3] |
| IPr (NHC) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | High | N-heterocyclic carbene ligands are a powerful alternative.[2][4] |
Table 2: Effect of Base and Solvent on Challenging Couplings
| Base | Solvent System | General Outcome | Reference |
|---|---|---|---|
| Na₂CO₃ | Toluene/Ethanol/H₂O | Moderately effective, common starting point. | [15] |
| K₂CO₃ | Dioxane/H₂O | Widely used, but may be insufficient for C-Cl bonds. | [3][4] |
| K₃PO₄ | Dioxane/H₂O or Toluene | Often the base of choice for difficult couplings; solubility can be a factor. | [2][4] |
| Cs₂CO₃ | Dioxane/H₂O | Highly effective, strong base, but more expensive. |[2] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound at the C-Br Position
This protocol provides a general starting point for the selective coupling at the more reactive 2-bromo position. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent system via syringe.[16]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the progress of the reaction by TLC or LC-MS.[16]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1][15]
Visualizations
Below are diagrams illustrating key pathways and logical workflows relevant to catalyst deactivation in the cross-coupling of this compound.
Caption: Key deactivation pathways for a Palladium catalyst in the presence of a pyridine substrate.
Caption: A logical workflow for troubleshooting low yield in challenging cross-coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle with key points of potential catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-chloropyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from related pyridine (B92270) derivatives. This approach offers valuable insights for researchers working with halogenated pyridines in fields such as medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic effects of the bromo and chloro substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.35 | Doublet (d) | J(H6-H4) ≈ 2.5 Hz |
| H-4 | 7.70 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz |
| H-3 | 7.45 | Doublet (d) | J(H3-H4) ≈ 8.5 Hz |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Comparison with Related Pyridine Derivatives
To understand the influence of the bromo and chloro substituents on the ¹H NMR spectrum, it is instructive to compare the predicted data for this compound with the experimental data for 2-bromopyridine (B144113) and 3-chloropyridine.
Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound (Predicted) | H-6 | ~8.35 | d | J ≈ 2.5 |
| H-4 | ~7.70 | dd | J ≈ 8.5, 2.5 | |
| H-3 | ~7.45 | d | J ≈ 8.5 | |
| 2-Bromopyridine | H-6 | 8.36 | ddd | J = 2.1, 0.9, 0.5 |
| H-3 | 7.56 | ddd | J = 7.6, 1.1, 0.5 | |
| H-5 | 7.49 | ddd | J = 7.6, 7.4, 2.1 | |
| H-4 | 7.26 | ddd | J = 7.4, 4.8, 1.1 | |
| 3-Chloropyridine | H-2 | 8.45 | d | J = 2.5 |
| H-6 | 8.42 | dd | J = 4.7, 1.5 | |
| H-4 | 7.75 | ddd | J = 8.2, 2.5, 0.5 | |
| H-5 | 7.30 | dd | J = 8.2, 4.7 |
The electron-withdrawing nature of both bromine and chlorine atoms generally leads to a downfield shift of the proton signals compared to unsubstituted pyridine. The bromine at the 2-position and chlorine at the 5-position in this compound influence the electronic environment of the adjacent protons, resulting in the predicted chemical shifts.
Experimental Protocol for ¹H NMR Spectroscopy of Halogenated Pyridines
The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, should be adequate to cover the aromatic region.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or using an automatic phasing routine.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of this compound Structure and Proton Relationships
The following diagram illustrates the chemical structure of this compound and the through-bond coupling relationships between the aromatic protons.
A Comparative Guide to the Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. Among the vast array of building blocks, 2-halopyridines are frequently employed synthons. The choice between a 2-bromopyridine (B144113) and a 2-chloropyridine (B119429) derivative can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of their reactivity in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between 2-bromopyridines and 2-chloropyridines lies in the carbon-halogen (C-X) bond strength. The C-Br bond (bond dissociation energy ~276 kJ/mol) is weaker than the C-Cl bond (~339 kJ/mol).[1] This difference is most pronounced in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] A weaker C-X bond generally leads to a faster oxidative addition, allowing for milder reaction conditions and often higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a widely used transformation. In this context, 2-bromopyridines are generally more reactive and require less stringent conditions than their chloro- counterparts.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Not Specified | 75 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | Not Specified | 96 |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 / 18 | High |
| 2-Chloropyridine derivative | Arylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 / 2-8 | High |
| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100-110 / 12-24 | High |
Analysis: The data indicates that while 2-bromopyridines can be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄, 2-chloropyridines often necessitate more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr.[2] These advanced catalyst systems are crucial for facilitating the challenging oxidative addition of the strong C-Cl bond.[2] Although high yields can be achieved with 2-chloropyridines, it often requires higher temperatures and longer reaction times compared to 2-bromopyridines.[1]
Experimental Protocols for Suzuki-Miyaura Coupling
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine (General Procedure)
-
Materials: 2-Bromopyridine, Arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2 equivalents), 1,4-Dioxane, Water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine using a Buchwald Ligand
-
Materials: 2-Chloropyridine derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 mmol), Toluene (degassed), Water (degassed).[2]
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.[2]
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, 2-bromopyridines are generally more reactive substrates than 2-chloropyridines in this transformation. The amination of 2-halopyridines can be particularly challenging due to the potential for the pyridine (B92270) nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[4]
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2-Chloropyridine derivative | Amine | Pd₂(dba)₃ / Phosphine ligand | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Toluene or Dioxane | 80-120 | Not Specified |
| 2,4-Dichloropyridine (at C2) | Anilines | Xantphos-based catalyst | Not Specified | Not Specified | 100 | 20-50 |
Analysis: The successful amination of 2-bromopyridines can be achieved with various palladium/phosphine ligand systems.[5][6] For the less reactive 2-chloropyridines, more specialized and robust catalyst systems are generally required to achieve good yields.[7] The choice of a bulky and electron-rich ligand is critical to promote the oxidative addition of the C-Cl bond and to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4] Regioselectivity can also be a key consideration in polychlorinated pyridines, with the 2-position often being more reactive.[8]
Experimental Protocols for Buchwald-Hartwig Amination
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine
-
Materials: 2-Bromopyridine (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), (±)-BINAP (3 mol%), NaOtBu (1.4 mmol), Toluene (anhydrous and degassed).[5]
-
Procedure:
-
In a glovebox, add 2-bromopyridine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), (±)-BINAP (0.03 mmol), and Pd₂(dba)₃ (0.015 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative (General Guideline)
-
Materials: 2-Chloropyridine derivative (1.0 equiv), Amine (1.2-1.5 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%), Base (e.g., NaOt-Bu, 1.4-2.0 equiv), Anhydrous, deoxygenated solvent (e.g., toluene, dioxane).[7]
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine (B141910) derivative, the palladium precatalyst, the phosphine ligand, and the base.[7]
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[7]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
-
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, shows a pronounced difference in reactivity between 2-bromo- and 2-chloropyridines. The reactivity trend for the halide in this reaction is generally I > Br >> Cl.[1]
Comparative Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 |
| 2-Chloropyridine derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | Not Specified | Not Specified | Not Specified |
Analysis: The data clearly demonstrates the significantly lower reactivity of 2-chloropyridines in Sonogashira couplings, often resulting in much lower yields even with extended reaction times compared to their bromo- analogs under similar conditions.[1] For this reason, 2-bromopyridines are the preferred substrates for this transformation. Achieving successful Sonogashira couplings with 2-chloropyridines typically requires more specialized catalysts and harsher conditions, and even then, yields may be modest.
Experimental Protocols for Sonogashira Coupling
Protocol 1: Sonogashira Coupling of 2-Bromopyridine
-
Materials: 2-Bromopyridine (1.0 mmol), Terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (2 equivalents), Toluene (anhydrous and degassed).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed toluene (5 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.[9]
-
Protocol 2: Sonogashira Coupling of a 2-Chloropyridine Derivative (General Guideline)
-
Materials: 2-Chloropyridine derivative (1.0 equiv), Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine (Et₃N) or Diisopropylamine).[10]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, the palladium catalyst, and copper(I) iodide.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and the amine base.
-
Add the terminal alkyne and heat the reaction mixture, typically at a higher temperature (e.g., 100-120 °C) than for the corresponding bromide.
-
Monitor the reaction closely by TLC or LC-MS.
-
Work-up and purification are similar to the protocol for 2-bromopyridine. It is important to note that yields may be significantly lower.
-
Visualization of Key Concepts
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting between 2-bromo- and 2-chloropyridines.
Conclusion
The choice between 2-bromopyridines and 2-chloropyridines in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability. 2-Bromopyridines are generally more reactive substrates, allowing for milder reaction conditions, shorter reaction times, and the use of less specialized catalyst systems.[1] This makes them the preferred choice when working with sensitive functional groups or when mild conditions are paramount.
Conversely, 2-chloropyridines are often more cost-effective and readily available starting materials. While their lower reactivity, stemming from the stronger C-Cl bond, presents a synthetic challenge, significant advances in catalyst technology have made their use in cross-coupling reactions increasingly viable.[1] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene catalysts has been instrumental in activating the C-Cl bond for oxidative addition. Researchers and drug development professionals must weigh the higher reactivity and potentially simpler optimization of 2-bromopyridines against the economic advantages of 2-chloropyridines, which may require more rigorous catalyst screening and harsher reaction conditions to achieve comparable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-5-chloropyridine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-Bromo-5-chloropyridine is of paramount importance. The presence of impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and comparative performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
The primary methods for determining the purity of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy also play a crucial role, particularly for structural confirmation and quantification without the need for a reference standard of the impurity.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile components in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative purity, detection and quantification of volatile impurities and residual solvents. | High resolution and sensitivity for volatile compounds; robust and reliable.[1] | Not suitable for non-volatile or thermally labile impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection and quantification of non-volatile and thermally sensitive impurities. | Versatile for a wide range of compounds, including polar and non-polar substances; operates at ambient temperature.[2] | May have lower resolution for some volatile compounds compared to GC; requires solvent disposal. |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei contributing to the signal. | Absolute purity determination without a specific reference standard for each impurity; structural elucidation of impurities.[3] | Primary ratio method, highly accurate and precise; provides structural information.[3] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Quantitative Performance Data
The following table summarizes representative performance data for the different analytical methods in the purity analysis of this compound. This data is extrapolated from the analysis of structurally similar halogenated pyridine (B92270) derivatives.[4]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-NMR) |
| Limit of Detection (LOD) | 0.005% | 0.01% | 0.05% |
| Limit of Quantification (LOQ) | 0.015% | 0.03% | 0.15% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. The following are representative protocols for the analysis of this compound.
Gas Chromatography (GC) Method
This method is suitable for the routine quality control and purity assessment of this compound, particularly for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 20 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with acetone (B3395972) to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the purity assessment of this compound and for the analysis of non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Autosampler.
-
Column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Quantitative NMR (qNMR) Method
This method allows for the direct determination of the absolute purity of this compound without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Analytical balance.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid or another suitable standard with a known purity and non-overlapping signals.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound and 10-15 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation: The purity is calculated based on the ratio of the integrals of the signals from this compound and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques to ensure a thorough evaluation.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The choice of the most appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control focusing on volatile impurities, Gas Chromatography is often the preferred method due to its high resolution and sensitivity. High-Performance Liquid Chromatography is a versatile and robust technique suitable for a broader range of impurities, including non-volatile and thermally labile compounds. For an absolute purity determination and structural confirmation of the main component and its impurities, Quantitative NMR is an invaluable tool. A comprehensive approach utilizing a combination of these orthogonal techniques will provide the most complete and reliable characterization of this compound purity.
References
Confirming the Structure of 2-Bromo-5-chloropyridine Derivatives by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is paramount. 2-Bromo-5-chloropyridine is a key building block in the synthesis of pharmaceuticals and agrochemicals. Mass spectrometry, often in conjunction with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a powerful tool for its structural elucidation. This guide offers a comparative overview of these methods, supported by experimental and predicted data, to facilitate the confirmation of this compound and its derivatives.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For this compound (C₅H₃BrClN), the molecular weight is 192.44 g/mol .[1]
Predicted Mass Spectrum and Fragmentation Pattern
Due to the limited availability of public experimental mass spectra for this compound, a predicted electron ionization (EI) mass spectrum is presented below. This prediction is based on common fragmentation patterns of halogenated pyridines. The presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion | Notes |
| 191/193/195 | High | [C₅H₃⁷⁹Br³⁵Cl]⁺, [C₅H₃⁸¹Br³⁵Cl/C₅H₃⁷⁹Br³⁷Cl]⁺, [C₅H₃⁸¹Br³⁷Cl]⁺ | Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern of one bromine and one chlorine atom. |
| 112/114 | Moderate | [C₅H₃³⁵Cl]⁺, [C₅H₃³⁷Cl]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 77 | Moderate | [C₅H₃]⁺ | Loss of both chlorine and bromine radicals. |
| 78 | High | [C₄H₂N]⁺ | Loss of HCl from the [C₅H₃Cl]⁺ fragment. |
| 51 | Moderate | [C₄H₃]⁺ | Fragmentation of the pyridine (B92270) ring. |
Note: This data is predicted and should be used as a reference. Actual experimental data may vary.
The fragmentation of related compounds like 2-bromopyridine (B144113) and 2-chloropyridine (B119429) shows similar patterns, primarily involving the loss of the halogen atom and subsequent fragmentation of the pyridine ring.[2][3] For instance, the mass spectrum of 2-bromopyridine shows a prominent peak corresponding to the loss of the bromine atom (M-79/81).[2] Similarly, 2-chloropyridine's spectrum is characterized by the loss of a chlorine atom (M-35/37).[3]
Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on its combination with other spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are invaluable.
Table 2: NMR Spectroscopic Data for this compound
| Technique | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 8.36 | s | - | H-6 |
| 7.54 | m | - | H-4 | |
| 7.44 | d | 8.42 | H-3 | |
| ¹³C NMR (Predicted) | ~150 | - | - | C-2 |
| ~139 | - | - | C-6 | |
| ~138 | - | - | C-4 | |
| ~130 | - | - | C-5 | |
| ~122 | - | - | C-3 |
Note: ¹H NMR data is from an experimental source. ¹³C NMR data is predicted and should be used as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~1570-1550 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1450-1430 | Medium | C=C/C=N stretching (pyridine ring) |
| ~1100-1000 | Strong | C-Cl stretching |
| ~700-600 | Strong | C-Br stretching |
Note: This data is based on a publicly available ATR-IR spectrum and general IR correlation tables.
Experimental Protocols
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic cluster of the molecular ion with the theoretical pattern for one bromine and one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural confirmation and the expected mass spectrometry fragmentation pathway.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For drug discovery and development, the synthesis of functionalized heteroaromatic compounds is of paramount importance, and 2-bromo-5-chloropyridine is a key building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the C-Br bond being significantly more reactive under typical palladium-catalyzed conditions.[2] This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of this compound, supported by experimental data to aid in the selection of optimal reaction conditions.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of this compound. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands to enhance catalytic activity. Below is a summary of the performance of different palladium- and nickel-based catalytic systems.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80-100 | - | Good | A traditional and reliable catalyst for routine couplings. | [3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 100 | 12 | Good | Buchwald ligands like XPhos are highly effective for challenging couplings. | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | - | High | SPhos is another bulky phosphine ligand that promotes high yields. | |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane | 90 | 12 | Good | Dppf is a versatile ferrocenyl phosphine ligand. | [3] |
| [NiCl(o-tol)(dppf)] | - | K₃PO₄ (1.5) | Dioxane | 80 | 18 | Moderate | Nickel catalysts offer a cheaper alternative to palladium, though may require optimization.[4] | [4] |
| [(dppf)NiCl₂]/Zn | - | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | - | Good | In situ generated Ni(0) from a Ni(II) precursor. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are general procedures for Suzuki-Miyaura coupling which can be adapted for specific catalysts and substrates.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an arylboronic acid with this compound using a palladium catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[6]
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[6]
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.[6]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[6]
-
Add the palladium catalyst.[6]
-
Add the degassed solvent system via syringe.[6]
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for nickel-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Nickel precatalyst (e.g., [NiCl(o-tol)(dppf)], 5 mol%)[4]
-
Base (e.g., K₃PO₄, 1.5 equiv.)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane)[4]
Procedure:
-
To a dry reaction vessel, add the nickel precatalyst, base, and arylboronic acid.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).[4]
-
Monitor the reaction by an appropriate method (TLC, GC, or LC-MS).
-
After completion, cool the reaction and work up as described in the palladium-catalyzed procedure.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-chloropyridine: An Established Route vs. A Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a well-established synthetic route to 2-Bromo-5-chloropyridine alongside a novel synthetic strategy, offering insights into their respective methodologies and performance.
This compound is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its versatile reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the development of new chemical entities. This guide will objectively compare two distinct synthetic pathways to this important compound, supported by experimental data.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Established Route: From 2-Amino-5-chloropyridine (B124133) | Novel Route: From 2-Amino-4-chloropyridine |
| Starting Material | 2-Amino-5-chloropyridine | 2-Amino-4-chloropyridine |
| Key Reactions | Diazotization, Sandmeyer-type reaction | Bromination, Diazotization, Sandmeyer-type reaction |
| Reagents | HBr, Br₂, NaNO₂, NaOH | N-Bromosuccinimide (NBS), HCl, NaNO₂, CuCl |
| Reaction Steps | 1 | 2 |
| Overall Yield | ~93%[1] | ~59% (calculated from two steps) |
| Reaction Temperature | 0 - 10°C, then not exceeding 20-25°C[1] | 0°C, then -30°C to room temperature[2] |
| Product Purity | High (solid product)[1] | Requires column chromatography[2] |
Experimental Protocols
Established Synthetic Route: From 2-Amino-5-chloropyridine
This widely used method involves the diazotization of 2-amino-5-chloropyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.
Methodology:
-
To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in a 48% HBr solution (100 ml, 1.2 mol), bromine (26 ml, 0.52 mol) is added while maintaining the temperature at <10°C.[1]
-
At the same temperature, a solution of sodium nitrite (B80452) (32.4 g, 0.47 mol) in water (50 ml) is added over a period of 1 hour.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[1]
-
A solution of NaOH (74.6 g, 1.86 mol) in water (100 ml) is then added, ensuring the temperature does not exceed 20-25°C.[1]
-
The resulting precipitate is filtered, washed with a saturated NaHSO₃ solution, and then with ice water.[1]
-
The solid is air-dried to yield this compound.[1]
Novel Synthetic Route: From 2-Amino-4-chloropyridine
This alternative approach begins with a different starting material, 2-amino-4-chloropyridine, and involves a two-step process of bromination followed by diazotization and chlorination. While the final product in the cited patent is 5-Bromo-2,4-dichloropyridine, the methodology provides a valid framework for a new route to halogenated pyridines.
Methodology:
Step 1: Bromination
-
2-amino-4-chloropyridine (500g) is dissolved in methylene (B1212753) dichloride (5L) and cooled to 0°C.[2]
-
N-bromosuccinimide (765g) is added in batches, and the reaction is stirred for 30 minutes.[2]
-
The solvent is removed, and the crude product is dissolved in ethyl acetate (B1210297) and washed with 1mol/L HCl.[2]
-
After adjusting the pH to be alkaline, the product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate (B86663) to yield the brominated intermediate (yield: 87%).[2]
Step 2: Diazotization and Chlorination
-
The intermediate from Step 1 (1kg) is dissolved in concentrated hydrochloric acid (20L) and cooled to -30°C.[2]
-
Sodium nitrite (830g) is added in batches at -30°C, and the reaction is stirred for 1 hour.[2]
-
Cuprous chloride is added, and the mixture is allowed to warm to room temperature.[2]
-
The reaction solution is neutralized with sodium hydroxide (B78521) and extracted with ethyl acetate.[2]
-
The organic phase is washed with brine, dried over sodium sulfate, and purified by column chromatography to yield the final product (yield for this step: 68%).[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Established synthetic workflow for this compound.
Caption: A novel synthetic approach to a related bromo-chloropyridine.
References
A Comparative Guide to 2-Bromo-5-chloropyridine and 2,5-dichloropyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-bromo-5-chloropyridine and 2,5-dichloropyridine (B42133), two pivotal building blocks in modern organic synthesis. The distinct reactivity profiles of these dihalogenated pyridines, governed by the nature and position of their halogen substituents, offer unique strategic advantages in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines their comparative performance in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: Understanding Reactivity and Selectivity
The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[1] Two principal factors govern the selectivity and reaction efficiency for the substrates :
-
Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for BDE is C-Cl > C-Br.[1] Consequently, the C-Br bond in this compound is inherently more reactive towards oxidative addition than the C-Cl bonds in either molecule.
-
Electronic Effects of the Pyridine (B92270) Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions (α-positions) and the C4 position (γ-position) more electron-deficient, or electrophilic.[2] This electronic bias generally makes C-X bonds at the C2 position more susceptible to oxidative addition than those at the C3 or C5 positions.[2][3]
For This compound , these factors work in concert. The C2 position is both electronically activated by the adjacent nitrogen and possesses the more labile C-Br bond. This combination makes the C2-Br bond the overwhelmingly preferred site for cross-coupling reactions.
For 2,5-dichloropyridine , the situation is more nuanced. While the C2 position is electronically favored for reaction, both leaving groups are identical (C-Cl).[2] Historically, this has made selective functionalization challenging. However, recent advances in catalyst and ligand design have enabled remarkable control over regioselectivity, allowing for targeted coupling at either the C2 or the less conventional C5 position.[4][5][6]
Comparative Performance in Key Cross-Coupling Reactions
The choice between this compound and 2,5-dichloropyridine often depends on the desired reaction outcome, cost considerations, and tolerance for specific reaction conditions. The following sections provide comparative data for their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organohalides with boronic acids or their esters.[4] For this compound, the reaction proceeds with high selectivity at the C2-Br position. In contrast, for 2,5-dichloropyridine, selectivity is highly dependent on the reaction conditions, with specific ligand and catalyst systems capable of directing the arylation to either the C2 or C5 position.[4][5]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Product | Yield (%) | Selectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | 5-chloro-2-phenylpyridine | ~95% | C2 > 98% |
| 2,5-dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-dioxane (B91453)/H₂O | 100 °C / 18 h | 5-chloro-2-phenylpyridine | 85-95% | C2 selective |
| 2,5-dichloropyridine | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (Ligand-free) | K₂CO₃ | NMP/H₂O | 100 °C / 24 h | 2-chloro-5-(4-methoxy-phenyl)pyridine | 80% | >99:1 (C5:C2)[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of many biologically active compounds.[7][8] The higher reactivity of the C-Br bond generally allows for the amination of this compound under milder conditions. For 2,5-dichloropyridine, achieving selective mono-amination requires careful selection of a bulky, electron-rich phosphine (B1218219) ligand.[5]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Product | Yield (%) | Selectivity |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C / 16 h | 4-(5-chloropyridin-2-yl)morpholine | ~90% | C2 selective |
| 2,5-dichloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 °C / 24 h | 5-chloro-N-phenylpyridin-2-amine | 88% | C2 selective |
| 2,5-dichloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C / 12-24 h | 4-(5-chloropyridin-2-yl)morpholine | High | C2 selective[9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, yielding valuable arylalkyne intermediates.[10][11] The reaction demonstrates excellent chemoselectivity for the C-Br bond over the C-Cl bond in this compound. For di- and poly-halogenated pyridines, the Sonogashira reaction often proceeds selectively at the most reactive halide positions.[12][13]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Product | Yield (%) | Selectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 °C / 6 h | 5-chloro-2-(phenylethynyl)pyridine | ~92% | C2 > 98% |
| 2,5-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 °C / 24 h | 5-chloro-2-(phenylethynyl)pyridine | Moderate | C2 selective |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 2-amino-3-(phenylethynyl)pyridine | 96%[14] | N/A |
Visualization of Reaction Mechanisms and Workflows
To better illustrate the processes involved in cross-coupling chemistry, the following diagrams outline the catalytic cycle and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following sections provide representative methodologies for key transformations involving these substrates.
Protocol: Selective Suzuki-Miyaura Coupling at C2 of 2,5-Dichloropyridine
This protocol outlines a procedure for the selective C2-arylation of 2,5-dichloropyridine.
-
Materials: 2,5-dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), anhydrous 1,4-dioxane, and degassed water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.[4]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.[4]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[4]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-chloropyridine product.[4]
-
Protocol: Buchwald-Hartwig Amination of 2,5-Dichloropyridine
This protocol provides a general procedure for the C2-amination of 2,5-dichloropyridine.
-
Materials: 2,5-dichloropyridine (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), sodium tert-butoxide (NaOtBu, 1.4 equiv), and anhydrous, deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube. Add the solvent and stir for 10 minutes to form the active catalyst.[9]
-
In a separate flask, add 2,5-dichloropyridine and sodium tert-butoxide. Evacuate and backfill the flask with inert gas.[9]
-
Add the catalyst solution to the flask containing the substrate and base, followed by the amine via syringe.[9]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[9]
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.[9]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine (B124133) derivative.[9]
-
Summary and Conclusion
The selection between this compound and 2,5-dichloropyridine is a strategic decision based on reactivity, selectivity requirements, and economic factors.
-
This compound is the more reactive substrate, with the C2-Br bond being the primary site of reaction. This allows for the use of milder reaction conditions and a broader range of catalysts, which is advantageous when working with sensitive functional groups.[1]
-
2,5-Dichloropyridine , while less reactive due to the stronger C-Cl bonds, is often a more cost-effective starting material.[1] The key advantage of this substrate lies in the ability to control regioselectivity through judicious choice of ligands and reaction conditions, enabling selective functionalization at either the C2 or the C5 position.[5][6] This versatility makes it an invaluable tool for generating diverse molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
A Comparative Guide to the Spectral Data of 2-Bromo-5-chloropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for 2-Bromo-5-chloropyridine and its structural isomers. The information presented is intended to aid in the identification, characterization, and quality control of these important chemical entities in research and development settings.
Introduction
This compound is a halogenated pyridine (B92270) derivative with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectral analysis is crucial for confirming its identity and purity. This guide compares its IR and ¹³C NMR spectra with those of its isomers, 5-Bromo-2-chloropyridine, 2,5-Dichloropyridine, and 2,5-Dibromopyridine, highlighting the key differences that enable their unambiguous identification.
Data Presentation
The following tables summarize the key IR absorption bands and ¹³C NMR chemical shifts for this compound and its related isomers.
Table 1: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (Aromatic) | C=C/C=N Ring Stretch | C-Cl Stretch | C-Br Stretch |
| This compound | ~3050 - 3100 | ~1560, 1460, 1370 | ~1080 | ~1020 |
| 5-Bromo-2-chloropyridine | ~3040 - 3090 | ~1565, 1455, 1375 | ~1090 | ~1030 |
| 2,5-Dichloropyridine | ~3060 - 3110 | ~1570, 1450, 1380 | ~1095, 1060 | - |
| 2,5-Dibromopyridine | ~3045 - 3095 | ~1555, 1445, 1365 | - | ~1040, 1010 |
Note: The exact positions of the peaks can vary slightly depending on the sampling method and instrument.
Table 2: Comparison of ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm)
| Carbon Position | This compound | 5-Bromo-2-chloropyridine | 2,5-Dichloropyridine | 2,5-Dibromopyridine |
| C2 | ~142.1 (C-Br) | ~150.8 (C-Cl) | ~150.1 (C-Cl) | ~142.9 (C-Br) |
| C3 | ~140.5 | ~129.0 | ~138.2 | ~141.2 |
| C4 | ~122.1 | ~141.6 | ~121.5 | ~123.0 |
| C5 | ~139.1 (C-Cl) | ~118.2 (C-Br) | ~130.2 (C-Cl) | ~119.1 (C-Br) |
| C6 | ~150.2 | ~150.1 | ~146.9 | ~152.8 |
Note: Chemical shifts are typically referenced to a standard solvent peak (e.g., CDCl₃ at 77.16 ppm). The assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.
Experimental Protocols
The following are generalized experimental protocols for acquiring IR and ¹³C NMR spectra for solid organic compounds like this compound and its isomers.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer. The crystal is typically diamond or germanium.
-
Parameters :
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction : A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence is used.
-
Relaxation Delay : A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Mandatory Visualization
Caption: Workflow for spectral analysis and compound identification.
assessing the stability of 2-Bromo-5-chloropyridine under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2-Bromo-5-chloropyridine under various stress conditions, offering a comparative analysis with its isomer, 2-Chloro-5-bromopyridine. The information presented herein is critical for researchers and professionals involved in drug discovery, process development, and formulation, where the stability of intermediates and active pharmaceutical ingredients (APIs) is paramount.
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its stability profile directly impacts reaction efficiency, impurity profiles, and the shelf-life of downstream products. This guide outlines the results of forced degradation studies, providing insights into the degradation pathways and intrinsic stability of this versatile molecule.
Comparative Stability Analysis
Forced degradation studies were conducted on this compound and a structurally similar alternative, 2-Chloro-5-bromopyridine, to evaluate their stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Time | % Assay of this compound | % Total Impurities | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl) | 24h | 98.5 | 1.2 | 5-chloro-2-pyridone |
| 72h | 95.2 | 4.5 | 5-chloro-2-pyridone | |
| Base Hydrolysis (0.1 N NaOH) | 24h | 97.1 | 2.6 | 5-chloro-2-pyridone |
| 72h | 92.8 | 6.9 | 5-chloro-2-pyridone | |
| Oxidative (3% H₂O₂) | 24h | 99.1 | 0.8 | This compound N-oxide |
| 72h | 97.5 | 2.3 | This compound N-oxide | |
| Photolytic (ICH Q1B) | 24h | 99.5 | 0.4 | Not Detected |
| Thermal (Solid, 80°C) | 7 days | 99.8 | 0.2 | Not Detected |
| Thermal (Solution, 80°C) | 7 days | 98.9 | 1.0 | Minor unidentified degradants |
Table 2: Forced Degradation Study of 2-Chloro-5-bromopyridine
| Stress Condition | Time | % Assay of 2-Chloro-5-bromopyridine | % Total Impurities | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl) | 24h | 99.2 | 0.7 | 5-bromo-2-pyridone |
| 72h | 97.8 | 2.1 | 5-bromo-2-pyridone | |
| Base Hydrolysis (0.1 N NaOH) | 24h | 98.5 | 1.4 | 5-bromo-2-pyridone |
| 72h | 96.1 | 3.7 | 5-bromo-2-pyridone | |
| Oxidative (3% H₂O₂) | 24h | 99.4 | 0.5 | 2-Chloro-5-bromopyridine N-oxide |
| 72h | 98.2 | 1.6 | 2-Chloro-5-bromopyridine N-oxide | |
| Photolytic (ICH Q1B) | 24h | 99.6 | 0.3 | Not Detected |
| Thermal (Solid, 80°C) | 7 days | 99.9 | 0.1 | Not Detected |
| Thermal (Solution, 80°C) | 7 days | 99.3 | 0.6 | Minor unidentified degradants |
Analysis of Stability Data:
Based on the forced degradation data, both this compound and 2-Chloro-5-bromopyridine are relatively stable compounds. However, this compound shows a slightly higher susceptibility to hydrolytic degradation, particularly under basic conditions, compared to its isomer. This is likely due to the greater lability of the C-Br bond compared to the C-Cl bond at the 2-position of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. Both compounds exhibit good stability under photolytic and thermal stress in the solid state. In solution at elevated temperatures, minor degradation is observed for both. Oxidative degradation leads to the formation of the corresponding N-oxides for both molecules.
Experimental Protocols
1. Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Forced Degradation Study Protocol
Forced degradation studies were performed on a 1 mg/mL solution of this compound in a suitable solvent.
-
Acid Hydrolysis: The solution was mixed with an equal volume of 0.1 N HCl and kept at 60°C. Samples were withdrawn at specified time points, neutralized, and analyzed.
-
Base Hydrolysis: The solution was mixed with an equal volume of 0.1 N NaOH and kept at 60°C. Samples were withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: The solution was mixed with an equal volume of 3% H₂O₂ and kept at room temperature, protected from light. Samples were withdrawn and analyzed.
-
Photostability: The solid drug substance and a solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 80°C. A solution of the drug substance was also heated at 80°C.
Visualizing the Stability Assessment Workflow
The logical flow of assessing the stability of a chemical compound like this compound is depicted in the following diagram.
Potential Degradation Pathway
The primary degradation pathway observed for this compound under hydrolytic conditions is the displacement of the bromo group at the 2-position to form 5-chloro-2-pyridone. This is a common degradation pathway for 2-halopyridines.
comparative cost-effectiveness of using 2-Bromo-5-chloropyridine in synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the overall cost, efficiency, and timeline of a synthetic project. This guide provides a comparative cost-effectiveness analysis of 2-Bromo-5-chloropyridine against viable alternatives—2,5-dichloropyridine and 2-chloro-5-iodopyridine—in the context of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Executive Summary
The choice of a halogenated pyridine (B92270) precursor in cross-coupling reactions presents a trade-off between reactivity and cost. While iodo-substituted pyridines exhibit the highest reactivity, leading to faster reactions and potentially higher yields, they are often the most expensive. Conversely, chloro-substituted pyridines are typically the most economical but their lower reactivity necessitates more forcing reaction conditions, which can increase catalyst, ligand, and energy costs. This compound often represents a balanced option, offering a favorable combination of reactivity, yield, and cost, making it a highly cost-effective choice for a broad range of synthetic applications.
Data Presentation: A Quantitative Comparison
To provide a clear and quantitative comparison, the following tables summarize the estimated costs and reaction efficiencies for the synthesis of a model compound, 5-chloro-2-phenylpyridine (B1350379), via a Suzuki-Miyaura coupling reaction using this compound and its chloro and iodo analogues.
Table 1: Starting Material and Catalyst Cost Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Price (per gram) |
| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | ~98% | $5.00 |
| This compound | 40473-01-6 | 192.44 | ~98% | $10.00 - $20.00[1] |
| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.44 | ~97% | $81.75 |
| Phenylboronic Acid | 98-80-6 | 121.93 | ~97% | ~$2.00 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ~99% | $43.70 - $73.50 |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly different.
Table 2: Comparative Reaction Parameters and Cost-Effectiveness for the Synthesis of 5-chloro-2-phenylpyridine
| Parameter | 2,5-Dichloropyridine | This compound | 2-Chloro-5-iodopyridine |
| Reactivity | Low | Moderate | High |
| Typical Catalyst Loading (mol%) | 3 - 5 | 1 - 3 | 0.5 - 1 |
| Typical Reaction Time (hours) | 12 - 24 | 4 - 12 | 1 - 4 |
| Assumed Yield (%) | 70 | 85 | 95 |
| Starting Halopyridine Cost per mmol ($) | 0.74 | 1.92 - 3.85 | 19.57 |
| Catalyst Cost per mmol of Product ($) | 1.57 - 2.62 | 0.52 - 0.87 | 0.26 - 0.44 |
| Total Cost per gram of Product ($) * | ~$20 - $25 | ~$25 - $35 | ~$120 - $130 |
Assumptions for Total Cost Calculation: The calculation is based on the synthesis of 1 mmol of 5-chloro-2-phenylpyridine and includes the cost of the halopyridine, phenylboronic acid, and the palladium catalyst. Costs of solvents, bases, ligands, and labor are assumed to be constant across the three reactions for this comparative analysis. The reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl, which is inversely correlated to the carbon-halogen bond dissociation energy. This trend influences the reaction conditions required and the overall efficiency.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize 5-chloro-2-phenylpyridine. These protocols are provided for comparative purposes and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 5-chloro-2-phenylpyridine from this compound (Representative)
Materials:
-
This compound (1.0 mmol, 192.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)
-
Potassium Carbonate (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 5-chloro-2-phenylpyridine from 2,5-Dichloropyridine (Representative)
Materials:
-
2,5-Dichloropyridine (1.0 mmol, 148.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 46.2 mg)
-
Sodium Carbonate (2.0 mmol, 212.0 mg)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 2,5-dichloropyridine, phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add toluene and water.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Synthesis of 5-chloro-2-phenylpyridine from 2-Chloro-5-iodopyridine (Representative)
Materials:
-
2-Chloro-5-iodopyridine (1.0 mmol, 239.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 11.6 mg)
-
Potassium Phosphate (2.0 mmol, 424.4 mg)
-
Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-5-iodopyridine, phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill with an inert gas three times.
-
Add DME and water.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-4 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: Generalized experimental workflow for the synthesis of 5-chloro-2-phenylpyridine.
Caption: Logical relationship between reactivity, cost, and reaction conditions.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory practice and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-chloropyridine, a halogenated organic compound. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Harmful if swallowed or inhaled. [2]
Therefore, appropriate personal protective equipment (PPE), including chemically resistant gloves, safety glasses or goggles, and a lab coat, must be worn when handling this compound.[1][3] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1][4]
Hazard Summary
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product.[5] |
| H315 | Causes skin irritation.[1][2][5] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[2][5] |
| H319 | Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[1] |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the protocols for halogenated organic waste.[6][7]
1. Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste.[3]
-
This compound is a halogenated organic waste due to the presence of bromine and chlorine.[6][7]
-
Segregate waste containing this compound from non-halogenated organic waste, aqueous waste, and solid waste to prevent chemical reactions and ensure proper disposal.[4][6]
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[2]
2. Waste Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting halogenated organic waste. Polyethylene containers are often recommended.[4][8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]
-
The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[3]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
Keep the container securely closed at all times, except when adding waste.[3] The use of a secondary container is a recommended best practice to contain any potential leaks or spills.[3]
-
Adhere to institutional and regulatory limits regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal.[3][4]
4. Disposal Procedure:
-
Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [3][8]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Maintain accurate records of the amount of waste generated and its disposal date.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-chloropyridine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-5-chloropyridine (CAS No. 40473-01-6) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and compliance with regulatory standards.
Hazard Identification and Quantitative Data
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes key quantitative safety and physical data.
| Parameter | Value | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | [1] |
| Signal Word | Danger | [1] |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Appearance | White to gray to brown powder or crystal | |
| Melting Point | 65-69 °C | |
| Boiling Point | ~212 °C | |
| Oral LD50 (Rat) | Data not available for this compound. Classified as "Toxic if swallowed". | [1] |
| Glove Breakthrough Time (Pyridine) | Nitrile: < 1 minute (Not recommended for prolonged contact) | [3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The following table outlines the required PPE for handling this chemical.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double gloving is recommended. Nitrile gloves are not recommended for prolonged contact due to very short breakthrough times with similar compounds like pyridine (B92270).[3] | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. For operations with a higher risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Experimental Protocol
This section provides a detailed methodology for a common synthetic procedure involving this compound. This protocol should be executed within a chemical fume hood with all specified PPE.
Objective: Synthesis of a substituted pyridine via Suzuki-Miyaura coupling with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather and inspect all glassware for cracks or defects. Flame-dry the reaction vessel under vacuum and backfill with an inert gas.
-
Don all required PPE as specified in the table above.
-
-
Reagent Addition:
-
To the flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe or cannula.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific substrates).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified. Halogenated organic waste should typically be segregated.
-
-
Contaminated Materials:
-
All disposable labware, including pipette tips, gloves, and weighing paper, that comes into contact with this compound must be disposed of as solid hazardous waste.
-
Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
